Product packaging for Tug-424(Cat. No.:CAS No. 1082058-99-8)

Tug-424

カタログ番号: B1682038
CAS番号: 1082058-99-8
分子量: 264.3 g/mol
InChIキー: FODHWOBAQBTTFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

a free fatty acid receptor 1 (FFA1) agonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O2 B1682038 Tug-424 CAS No. 1082058-99-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[4-[2-(2-methylphenyl)ethynyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-14-4-2-3-5-17(14)12-10-15-6-8-16(9-7-15)11-13-18(19)20/h2-9H,11,13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODHWOBAQBTTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C#CC2=CC=C(C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648885
Record name 3-(4-((2-Methylphenyl)ethynyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082058-99-8
Record name 3-(4-((2-Methylphenyl)ethynyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUG-424
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Tug-424: A Potent and Selective FFA1 Agonist for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tug-424 is a synthetic, potent, and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2] This receptor is a key regulator of glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells, making it a significant therapeutic target for type 2 diabetes and other metabolic disorders. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound, with the IUPAC name 3-[4-[(2-methylphenyl)ethynyl]phenyl]propanoic acid, is a small molecule belonging to the class of 4-phenethynyldihydrocinnamic acid derivatives.[3] Its chemical structure is characterized by a propanoic acid moiety linked to a phenyl ring, which is further substituted with a tolylethynyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 3-[4-[(2-methylphenyl)ethynyl]phenyl]propanoic acid
Synonyms TUG 424, 3-(4-(o-tolylethynyl)phenyl)propanoic acid
CAS Number 1082058-99-8
Molecular Formula C₁₈H₁₆O₂
Molecular Weight 264.32 g/mol
SMILES Cc1ccccc1C#Cc2ccc(CCC(=O)O)cc2
Appearance Solid powder
Purity >98% (typical)
Solubility Soluble in DMSO[1]

Synthesis of this compound

The synthesis of this compound is achieved through a Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Synthetic Pathway

The synthesis involves the coupling of an appropriately substituted aryl bromide with trimethylsilylacetylene (B32187) (TMSA). Following deprotection of the silyl (B83357) group, a second Sonogashira coupling with 2-iodotoluene (B57078) yields this compound.

Experimental Protocol: Sonogashira Coupling (Representative)

This protocol describes a general procedure for the Sonogashira coupling reaction, which is central to the synthesis of this compound and its analogs.

Materials:

  • Aryl bromide (e.g., ethyl 3-(4-bromophenyl)propanoate)

  • Terminal alkyne (e.g., 2-ethynyltoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF))

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 eq), palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.1 eq).

  • Dissolve the solids in the anhydrous solvent.

  • Add the base (2.0-3.0 eq) to the reaction mixture.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

  • If the starting material was an ester, perform hydrolysis (e.g., using LiOH or NaOH in a mixture of THF and water) to yield the final carboxylic acid, this compound.

Biological Activity and Quantitative Data

This compound is a potent and selective agonist of the FFA1 receptor. Its activation of FFA1 leads to an increase in intracellular calcium levels and potentiation of glucose-stimulated insulin secretion.

Table 2: Pharmacological Data for this compound

ParameterValueCell Line/Assay ConditionReference
EC₅₀ 32 nMFFA1/GPR40 activation
Effect on GSIS Significantly increases at 100 nMPancreatic β-cells
Maximal Effect on GSIS Observed at 3 µMPancreatic β-cells

Signaling Pathway

Activation of the FFA1 receptor by this compound initiates a downstream signaling cascade primarily through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration is a key signal for the potentiation of insulin secretion from pancreatic β-cells in the presence of elevated glucose levels.

FFA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tug424 This compound FFA1 FFA1/GPR40 Tug424->FFA1 binds G_protein Gαq/11 FFA1->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release triggers Insulin_Secretion Potentiation of Insulin Secretion Ca2_release->Insulin_Secretion promotes

Caption: FFA1 signaling pathway activated by this compound.

Experimental Protocols

In Vitro FFA1 Receptor Activation Assay (Calcium Mobilization)

This protocol describes a method to assess the agonist activity of this compound on the FFA1 receptor by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing the human FFA1 receptor

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution in DMSO

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Seed the FFA1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

  • Remove the culture medium from the cells and add the loading buffer.

  • Incubate the plate for 1 hour at 37°C in the dark.

  • Wash the cells with HBSS to remove excess dye.

  • Prepare serial dilutions of this compound in HBSS.

  • Place the plate in the microplate reader and record the baseline fluorescence.

  • Add the different concentrations of this compound to the wells and immediately start recording the fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence from baseline and plot the dose-response curve to determine the EC₅₀ value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines a method to evaluate the effect of this compound on insulin secretion from pancreatic β-cells (e.g., INS-1E cells or isolated pancreatic islets) in response to glucose.

Materials:

  • INS-1E cells or isolated pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations

  • This compound stock solution in DMSO

  • Insulin ELISA kit

Procedure:

  • Culture INS-1E cells or isolated islets to the desired confluency or number.

  • Pre-incubate the cells/islets in KRB buffer with low glucose for 1-2 hours to establish a basal state.

  • Wash the cells/islets with fresh low glucose KRB buffer.

  • Incubate the cells/islets for 1 hour in:

    • Low glucose KRB buffer (basal secretion)

    • High glucose KRB buffer (stimulated secretion)

    • High glucose KRB buffer with different concentrations of this compound

  • Collect the supernatant from each well.

  • Lyse the cells to measure total insulin content if desired.

  • Quantify the insulin concentration in the supernatant (and cell lysate) using an insulin ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on glucose-stimulated insulin secretion.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the FFA1 receptor in metabolic regulation. Its high potency and selectivity make it an excellent probe for studying the mechanisms of insulin secretion and for the preclinical evaluation of FFA1 as a therapeutic target for type 2 diabetes and related metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies.

References

Tug-424: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tug-424, a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This compound has emerged as a valuable pharmacological tool for investigating the physiological roles of FFA1 and as a lead compound in the development of therapeutics for type 2 diabetes. This document details the discovery, synthesis, and key biological activities of this compound, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing the core signaling pathway.

Discovery and Rationale

This compound was identified through a focused screening of a library of carboxylic acids designed to mimic constrained fatty acids.[1][2] The rationale was based on the discovery that FFA1 is a receptor for medium and long-chain fatty acids and plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][2] The core structure of this compound is a 4-phenethynyldihydrocinnamic acid, which emerged from the optimization of an initial hit compound, TUG-14.[1]

Synthesis of this compound

The synthesis of this compound, chemically named 3-(4-(o-tolylethynyl)phenyl)propanoic acid, is achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 3-(4-iodophenyl)propanoate

  • 1-ethynyl-2-methylbenzene (o-tolylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (B78521) (LiOH)

  • Water

  • Dichloromethane (DCM)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl)

Step 1: Sonogashira Coupling

  • To a solution of ethyl 3-(4-iodophenyl)propanoate (1.0 eq) and 1-ethynyl-2-methylbenzene (1.2 eq) in anhydrous THF and TEA (3:1 v/v) under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield ethyl 3-(4-(o-tolylethynyl)phenyl)propanoate.

Step 2: Saponification

  • Dissolve the purified ester from Step 1 in a mixture of THF and water.

  • Add an excess of lithium hydroxide (e.g., 3.0 eq) and stir the mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.

Biological Activity and Quantitative Data

This compound is a potent and selective agonist for the human FFA1 receptor. Its primary biological effect is the potentiation of glucose-stimulated insulin secretion.

Table 1: Pharmacological Profile of this compound
ParameterValueSpeciesAssay TypeReference
EC₅₀ 32 nMHumanCalcium Mobilization
pEC₅₀ 7.5HumanCalcium Mobilization
Efficacy Full Agonist--
Selectivity >100-fold vs FFA4Human-

Signaling Pathway

Activation of FFA1 by this compound initiates a signaling cascade through the Gq/G11 family of G proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ is a key signal for the potentiation of glucose-stimulated insulin secretion.

Tug424_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tug424 This compound FFA1 FFA1/GPR40 Tug424->FFA1 Binds to Gq_G11 Gq/G11 FFA1->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca_release Ca²⁺ Release ER->Ca_release Induces Insulin_Secretion Potentiation of Glucose-Stimulated Insulin Secretion Ca_release->Insulin_Secretion Triggers

This compound Signaling Pathway

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency (EC₅₀) of this compound at the FFA1 receptor.

Cell Culture:

  • HEK293 cells stably expressing human FFA1 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

Assay Procedure:

  • Seed the FFA1-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and grow to confluence.

  • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • During the incubation, prepare a serial dilution of this compound in the assay buffer.

  • After incubation, wash the cells with the assay buffer to remove excess dye.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Record the baseline fluorescence, then add the this compound dilutions to the wells.

  • Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

  • Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the effect of this compound on insulin secretion from pancreatic islets in the presence of low and high glucose concentrations.

Islet Isolation and Culture:

  • Islets of Langerhans are isolated from mice or rats by collagenase digestion of the pancreas.

  • The isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

Assay Procedure:

  • Hand-pick islets of similar size and place them in a perifusion chamber or in batches in multi-well plates.

  • Pre-incubate the islets in Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

  • Collect the supernatant for measurement of basal insulin secretion.

  • Incubate the islets with KRBB containing low glucose (2.8 mM) with or without this compound (e.g., 100 nM) for 1 hour.

  • Collect the supernatant.

  • Incubate the same islets with KRBB containing a high glucose concentration (e.g., 16.7 mM) with or without this compound for 1 hour.

  • Collect the supernatant.

  • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

  • Express the results as fold-increase in insulin secretion over the basal level.

GSIS_Workflow cluster_prep Preparation cluster_assay GSIS Assay Islet_Isolation Islet Isolation (e.g., from mouse pancreas) Islet_Culture Overnight Culture Islet_Isolation->Islet_Culture Pre_incubation Pre-incubation (Low Glucose) Islet_Culture->Pre_incubation Basal_Secretion Basal Secretion (Low Glucose) Pre_incubation->Basal_Secretion Stimulation Stimulation (High Glucose ± this compound) Basal_Secretion->Stimulation Insulin_Measurement Measure Insulin (ELISA) Stimulation->Insulin_Measurement

Glucose-Stimulated Insulin Secretion (GSIS) Workflow

Conclusion

This compound is a foundational tool compound for the study of FFA1 biology. Its well-characterized potency, selectivity, and mechanism of action make it an invaluable asset for researchers investigating the role of FFA1 in metabolic diseases. The synthetic and experimental protocols provided in this guide offer a starting point for the utilization of this compound in a variety of research settings. Further exploration of the structure-activity relationship of the 4-phenethynyldihydrocinnamic acid scaffold, inspired by this compound, continues to yield novel FFA1 agonists with improved pharmacokinetic properties for potential clinical development.

References

The Interaction of Tug-424 with Free Fatty Acid Receptor 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between the synthetic agonist Tug-424 and the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). FFAR1 is a promising therapeutic target for type 2 diabetes due to its role in enhancing glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][2][3] this compound is a potent and selective agonist of FFAR1, making it a valuable tool for studying the receptor's function and for the development of novel antidiabetic drugs.[4][5]

Quantitative Analysis of this compound and FFAR1 Interaction

The potency and efficacy of this compound in activating FFAR1 have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this interaction.

ParameterValueCell LineAssay TypeReference
EC50 32 nMNot SpecifiedNot Specified

EC50 (Half maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximal response.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the interaction between this compound and FFAR1. Below are protocols for key experiments commonly used to characterize this interaction.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of FFAR1 by this compound. FFAR1 primarily couples to the Gq/11 G-protein, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from the endoplasmic reticulum.

Materials:

  • FFAR1-expressing cells (e.g., HEK293, CHO)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Preparation: Seed FFAR1-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer. Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer, often supplemented with probenecid, for a specified time (e.g., 60 minutes) at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer.

  • Signal Detection: Place the plate in the microplate reader. Record a baseline fluorescence reading. Add the this compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response for each concentration of this compound and plot a dose-response curve to determine the EC50 value.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This assay directly measures the accumulation of inositol phosphates, a downstream product of PLC activation, providing a more direct measure of Gq/11 pathway activation.

Materials:

  • FFAR1-expressing cells

  • This compound

  • myo-[3H]inositol

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl)

  • Lysis buffer

  • Dowex anion-exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling: Plate FFAR1-expressing cells and incubate them with myo-[3H]inositol in the culture medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lysis and Separation: Terminate the stimulation by aspirating the buffer and lysing the cells. The total inositol phosphates are then separated from free myo-[3H]inositol using anion-exchange chromatography (Dowex resin).

  • Quantification: The amount of accumulated [3H]inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis: Plot the amount of inositol phosphate accumulation against the concentration of this compound to generate a dose-response curve and calculate the EC50.

Signaling Pathways and Experimental Visualization

The interaction of this compound with FFAR1 initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, visualize these pathways and experimental workflows.

FFAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound FFAR1 FFAR1 (GPR40) This compound->FFAR1 Binds to Gq/11 Gq/11 FFAR1->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate PIP2->IP3 DAG Diacylglycerol PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion Ca2+->Insulin_Secretion PKC->Insulin_Secretion

Caption: FFAR1 signaling pathway upon activation by this compound.

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed FFAR1-expressing cells in microplate Start->Seed_Cells Culture Culture overnight Seed_Cells->Culture Dye_Loading Load cells with calcium-sensitive dye Culture->Dye_Loading Wash Wash cells Dye_Loading->Wash Baseline_Read Measure baseline fluorescence Wash->Baseline_Read Add_Compound Add this compound Baseline_Read->Add_Compound Measure_Response Measure fluorescence change over time Add_Compound->Measure_Response Data_Analysis Analyze data and determine EC50 Measure_Response->Data_Analysis End End Data_Analysis->End Tug424_FFAR1_Relationship This compound This compound FFAR1 FFAR1 (GPR40) This compound->FFAR1 Specific Agonist Gq_11_Signaling Gq/11 Pathway Activation FFAR1->Gq_11_Signaling Beta_Arrestin_Signaling β-Arrestin Pathway (Potential for Biased Agonism) FFAR1->Beta_Arrestin_Signaling Physiological_Response Enhanced Glucose-Stimulated Insulin Secretion Gq_11_Signaling->Physiological_Response Beta_Arrestin_Signaling->Physiological_Response

References

Tug-424: A Technical Guide for Basic Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tug-424 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). As a research tool, this compound is instrumental in elucidating the physiological and pathophysiological roles of FFA1, a key regulator of metabolism. This technical guide provides an in-depth overview of the basic research applications of this compound, focusing on its mechanism of action, relevant signaling pathways, detailed experimental protocols, and key quantitative data. This document is intended to serve as a comprehensive resource for researchers in metabolic disease, endocrinology, and drug discovery.

Introduction to this compound and its Target: FFA1/GPR40

This compound is a small molecule agonist that selectively activates FFA1, a G protein-coupled receptor primarily expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells. FFA1 is a sensor for medium and long-chain free fatty acids (FFAs), and its activation plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS). This makes FFA1 an attractive therapeutic target for type 2 diabetes. This compound, with its high potency and selectivity, provides a valuable chemical probe to investigate the multifaceted functions of FFA1 in both in vitro and in vivo research models.

Mechanism of Action and Signaling Pathway

This compound mimics the action of endogenous long-chain fatty acids by binding to and activating FFA1. The canonical signaling pathway initiated by this compound in pancreatic β-cells is mediated by the Gq/11 family of G proteins.

Upon binding of this compound to FFA1, the following cascade of events is initiated:

  • G Protein Activation: The FFA1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq/11 protein. This involves the exchange of GDP for GTP on the α-subunit (Gαq).

  • Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC) at the plasma membrane.

  • Potentiation of Insulin Exocytosis: The rise in intracellular Ca2+ and the activation of PKC are key signals that augment the glucose-stimulated exocytosis of insulin-containing granules from the pancreatic β-cell.

It is important to note that this compound's effect on insulin secretion is glucose-dependent, meaning it significantly enhances insulin release only in the presence of elevated glucose levels. This property is of particular interest for its potential therapeutic applications, as it minimizes the risk of hypoglycemia.

Signaling Pathway Diagram

Tug424_Signaling_Pathway Tug424 This compound FFA1 FFA1/GPR40 Tug424->FFA1 Binds Gq Gq/11 FFA1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates InsulinVesicle Insulin Vesicle PKC->InsulinVesicle Potentiates Ca_ER ER Ca2+ Store IP3->Ca_ER Binds to Receptor Ca_Cytosol ↑ [Ca2+]i Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Co-activates Ca_Cytosol->InsulinVesicle Triggers Exocytosis Insulin Secretion InsulinVesicle->Exocytosis Exocytosis

Caption: this compound signaling pathway in pancreatic β-cells.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity.

Parameter Value Assay System Reference
EC50 32 nMFFA1/GPR40 Activation[[“]]

Table 1: Potency of this compound

Experimental Condition Effect of this compound Reference
100 nM this compound in the presence of 12 mM glucoseSignificant increase in glucose-stimulated insulin secretion. Approximately 2-fold stimulation.[2]
Increasing concentrations (100 nM to 10 µM)Dose-dependent enhancement of glucose-stimulated insulin secretion, with a maximal effect at 3 µM.[2]
2.8 mM glucoseSlight but significant reduction in basal insulin secretion.[2]

Table 2: In Vitro Efficacy of this compound on Insulin Secretion

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells

This protocol describes how to assess the effect of this compound on insulin secretion from the rat insulinoma cell line, INS-1E, in response to varying glucose concentrations.

Materials:

  • INS-1E cells

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 0.1% BSA, pH 7.4.

  • Glucose solutions (low glucose: 2.8 mM; high glucose: 16.7 mM in KRBH)

  • This compound stock solution (in DMSO)

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Culture INS-1E cells in complete medium in a humidified incubator at 37°C and 5% CO2. Seed cells in 24-well plates and grow to 80-90% confluency.

  • Pre-incubation: Gently wash the cells twice with PBS. Pre-incubate the cells in KRBH buffer with 2.8 mM glucose for 2 hours at 37°C to allow them to equilibrate to a basal state.

  • Treatment: Aspirate the pre-incubation buffer. Add KRBH buffer containing:

    • Low glucose (2.8 mM) ± this compound (at desired concentrations)

    • High glucose (16.7 mM) ± this compound (at desired concentrations)

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation: Incubate the plates for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well. Centrifuge to remove any cellular debris.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize insulin secretion to total protein content or cell number. Plot insulin secretion as a function of this compound concentration to determine dose-response relationships.

Experimental Workflow: GSIS Assay

GSIS_Workflow start Seed INS-1E Cells culture Culture to 80-90% Confluency start->culture wash Wash with PBS culture->wash preincubate Pre-incubate in Low Glucose KRBH (2h) wash->preincubate treat Treat with Low/High Glucose ± this compound preincubate->treat incubate Incubate (1-2h) treat->incubate collect Collect Supernatant incubate->collect quantify Quantify Insulin (ELISA) collect->quantify analyze Data Analysis quantify->analyze

Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of changes in intracellular calcium concentration in response to this compound, using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • Cells expressing FFA1 (e.g., HEK293 cells transiently or stably expressing FFA1, or INS-1E cells)

  • Culture medium

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127 (optional, to aid dye loading)

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader with kinetic reading capabilities and an injection port.

Procedure:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically 1-5 µM. Pluronic F-127 (0.02%) and probenecid (2.5 mM) can be included to improve loading and retention of the dye.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well.

  • Measurement:

    • Place the plate in a fluorescence plate reader set to excite at ~490 nm and measure emission at ~525 nm.

    • Establish a baseline fluorescence reading for a few seconds.

    • Inject this compound at various concentrations into the wells and immediately begin kinetic measurement of fluorescence intensity for several minutes.

  • Data Analysis: The change in fluorescence intensity (ΔF) over baseline (F0) is calculated (ΔF/F0) to represent the intracellular calcium response. Plot the peak response against the this compound concentration to generate a dose-response curve.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Assay_Workflow start Seed FFA1-expressing Cells culture Culture Overnight start->culture load_dye Load with Fluo-4 AM culture->load_dye wash Wash to Remove Extracellular Dye load_dye->wash measure_baseline Measure Baseline Fluorescence wash->measure_baseline inject_compound Inject this compound measure_baseline->inject_compound measure_kinetic Kinetic Fluorescence Measurement inject_compound->measure_kinetic analyze Data Analysis (ΔF/F0) measure_kinetic->analyze

Caption: Workflow for an intracellular calcium mobilization assay.

Applications in Basic Research

This compound is a versatile tool for a range of basic research applications, including:

  • Target Validation: Confirming the role of FFA1 in insulin secretion and glucose homeostasis in various cell and animal models of metabolic disease.

  • Pathway Elucidation: Dissecting the downstream signaling components of FFA1 activation in different cellular contexts.

  • Compound Screening: Serving as a reference agonist in high-throughput screening campaigns to identify novel FFA1 modulators (agonists, antagonists, or allosteric modulators).

  • Structure-Activity Relationship (SAR) Studies: Acting as a benchmark compound in medicinal chemistry efforts to develop new FFA1-targeting therapeutics with improved properties.[3]

  • Investigating FFA1 in Other Tissues: Exploring the function of FFA1 in other tissues where it is expressed, such as the brain and immune cells, to uncover novel physiological roles.

Conclusion

This compound is an indispensable research compound for scientists investigating the biology of FFA1 and its role in metabolic regulation. Its high potency and selectivity allow for precise interrogation of the FFA1 signaling pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of FFA1 and the development of novel therapies for metabolic disorders.

References

Tug-424: A Technical Guide for GPR40 Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tug-424, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document details its pharmacological properties, its application in studying GPR40 signaling, and provides standardized protocols for key experimental procedures.

Introduction to this compound and GPR40

GPR40 is a G protein-coupled receptor that is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS) in response to medium and long-chain fatty acids.[1] This receptor has emerged as a promising therapeutic target for the treatment of type 2 diabetes. This compound, a member of the 4-phenethynyldihydrocinnamic acid series of compounds, was developed as a potent and selective agonist for GPR40.[2][3] Its ability to significantly increase GSIS makes it a valuable tool for elucidating the physiological and pathophysiological roles of GPR40 signaling.[3][4]

Pharmacological Profile of this compound

This compound exhibits high potency and selectivity for GPR40. The following table summarizes the key quantitative data for this compound in comparison to other well-known GPR40 agonists.

CompoundTargetAssay TypePotency (EC50/pEC50)Binding Affinity (Ki)Reference
This compound Human GPR40 Calcium Mobilization 32 nM Not Reported ****
TAK-875 (Fasiglifam)Human GPR40IP Production72 nM38 nM
GW9508Human GPR40Calcium MobilizationpEC50 = 7.32Not Reported

GPR40 Signaling Pathways

Activation of GPR40 by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of GPR40 to the Gαq subunit of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a key trigger for insulin granule exocytosis.

Recent studies suggest that GPR40 signaling can be more complex, potentially involving Gαs coupling, leading to cAMP production, and β-arrestin-mediated pathways, which can contribute to the diverse physiological effects of GPR40 activation.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane GPR40 GPR40 Gq Gαq GPR40->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Tug424 This compound Tug424->GPR40 Binds Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2_release ER->Ca2_release Ca2_intracellular ↑ [Ca²⁺]i Ca2_release->Ca2_intracellular Insulin_Exocytosis Insulin Granule Exocytosis Ca2_intracellular->Insulin_Exocytosis Triggers PKC->Insulin_Exocytosis Potentiates

GPR40 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on GPR40 signaling.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation by this compound.

Materials:

  • HEK293 cells stably expressing human GPR40

  • This compound stock solution (in DMSO)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capability

Procedure:

  • Cell Plating: Seed GPR40-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Preparation: Prepare a serial dilution of this compound in HBSS to achieve the desired final concentrations.

  • Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively). Record a baseline fluorescence reading for a few seconds.

  • Compound Injection: Automatically inject the this compound dilutions into the wells while continuously recording the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity over time reflects the increase in intracellular calcium. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay determines the effect of this compound on insulin secretion from pancreatic β-cells in the presence of low and high glucose concentrations.

Materials:

  • INS-1E cells (or isolated pancreatic islets)

  • This compound stock solution (in DMSO)

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRBB)

  • Insulin ELISA kit

  • 24-well plates

Procedure:

  • Cell Culture: Culture INS-1E cells in 24-well plates until they reach 80-90% confluency.

  • Pre-incubation: Gently wash the cells with a glucose-free buffer. Then, pre-incubate the cells in KRBB containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.

  • Stimulation: Aspirate the pre-incubation buffer and replace it with fresh KRBB containing:

    • Low glucose (2.8 mM) ± this compound

    • High glucose (16.7 mM) ± this compound

  • Incubation: Incubate the plates for 1-2 hours at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. Compare the insulin secretion in the presence of this compound to the vehicle control at both low and high glucose concentrations.

GSIS_Workflow cluster_treatments Treatment Groups Start Start: INS-1E Cells in Culture Preincubation Pre-incubation (Low Glucose) Start->Preincubation Wash Wash Preincubation->Wash Stimulation Stimulation with Treatment Groups Wash->Stimulation Low_Glucose Low Glucose +/- this compound High_Glucose High Glucose +/- this compound Incubation Incubation Collection Collect Supernatant Incubation->Collection ELISA Measure Insulin (ELISA) Collection->ELISA Analysis Data Analysis ELISA->Analysis Low_Glucose->Incubation High_Glucose->Incubation

GSIS Experimental Workflow
In Vivo Oral Glucose Tolerance Test (OGTT)

This experiment assesses the effect of this compound on glucose disposal in a living organism.

Materials:

  • Mice (e.g., C57BL/6J)

  • This compound formulation for oral administration

  • Glucose solution (e.g., 2 g/kg body weight)

  • Handheld glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fasting: Fast the mice overnight (e.g., 6-8 hours) with free access to water.

  • Baseline Blood Glucose: Measure the baseline blood glucose level (t=0 min) from a tail snip.

  • This compound Administration: Administer this compound or vehicle control orally via gavage.

  • Waiting Period: Wait for a specified period (e.g., 30-60 minutes) to allow for drug absorption.

  • Glucose Challenge: Administer a glucose solution orally via gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis: Plot the blood glucose concentration over time for both the this compound treated and vehicle control groups. Calculate the area under the curve (AUC) to quantify the overall glucose excursion. A lower AUC in the this compound group indicates improved glucose tolerance.

Conclusion

This compound is a valuable pharmacological tool for investigating the intricate signaling pathways of GPR40. Its potency and selectivity allow for precise interrogation of GPR40's role in insulin secretion and glucose homeostasis. The experimental protocols provided in this guide offer a standardized framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of GPR40 biology and its potential as a therapeutic target for metabolic diseases.

References

Methodological & Application

Tug-424 Application Notes and Protocols for Mouse Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-424 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). FFA1 is predominantly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[1] Activation of FFA1 by agonists like this compound represents a promising therapeutic strategy for type 2 diabetes by enhancing insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[2] This document provides detailed application notes and protocols for the use of this compound in mouse models of diabetes, based on available preclinical data for this compound and related FFA1 agonists.

Mechanism of Action

This compound exerts its effects by binding to and activating FFA1 on the surface of pancreatic β-cells. This activation initiates a signaling cascade that amplifies the insulin secretion response to elevated blood glucose levels. The key steps in the signaling pathway are outlined below.

FFA1/GPR40 Signaling Pathway in Pancreatic β-Cells

FFA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound FFA1 FFA1/GPR40 This compound->FFA1 Binds to Gq11 Gαq/11 FFA1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Induces Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Insulin_Granules Insulin Granule Exocytosis Ca2_increase->Insulin_Granules PKC->Insulin_Granules GSIS Potentiation of Glucose-Stimulated Insulin Secretion Insulin_Granules->GSIS

Caption: FFA1/GPR40 signaling cascade initiated by this compound in pancreatic β-cells.

Data Presentation

While specific in vivo dosage data for this compound is not extensively published, data from structurally related and functionally similar FFA1 agonists provide a strong basis for dose-range finding studies. The following tables summarize key in vitro data for this compound and in vivo dosage information for other relevant FFA1 agonists.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineReference
EC₅₀ 32 nMNot SpecifiedCommercial Supplier Data
Activity Partial AgonistA9 cells expressing GPR40[3]
Effect Significantly increases GSISRat insulinoma cell line[1]

Table 2: In Vivo Dosages of Structurally Related FFA1 Agonists in Mouse Models of Diabetes

CompoundMouse ModelDosageRoute of AdministrationObserved EffectsReference
TUG-469 Pre-diabetic NZO mice5 mg/kg (single dose)Intraperitoneal (IP)Significantly improved glucose tolerance[1]
AM-1638 High-fat fed, low-dose streptozotocin-treated mice10, 30, 60, 100 mg/kgOral (gavage)Dose-dependent improvement in glucose tolerance
TUG-770 Diet-induced obese miceNot specified, but showed sustained glucose loweringOralNormalized glucose tolerance after chronic dosing

Experimental Protocols

The following protocols are standard procedures for evaluating the efficacy of anti-diabetic compounds like this compound in mouse models.

Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_assessment Efficacy Assessment animal_model Select Diabetic Mouse Model (e.g., db/db, DIO, STZ-treated) acclimatization Acclimatization Period (1-2 weeks) animal_model->acclimatization grouping Randomize into Treatment Groups (Vehicle, this compound doses) acclimatization->grouping dosing Administer this compound or Vehicle (e.g., Oral Gavage, IP Injection) grouping->dosing monitoring Monitor Body Weight & Food/Water Intake (Daily/Weekly) dosing->monitoring ogtt Oral Glucose Tolerance Test (OGTT) dosing->ogtt blood_sampling Collect Blood Samples (Baseline, Post-glucose/insulin) ogtt->blood_sampling itt Insulin Tolerance Test (ITT) itt->blood_sampling analysis Analyze Blood Glucose & Insulin Levels blood_sampling->analysis

Caption: General experimental workflow for evaluating this compound in diabetic mouse models.

Protocol 1: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.

Materials:

  • Diabetic mice (e.g., diet-induced obese C57BL/6J or db/db mice)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (20% w/v in sterile water)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated capillaries)

  • Centrifuge

Procedure:

  • Animal Preparation:

    • House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

    • Acclimatize animals for at least one week before the experiment.

    • Fast mice for 6 hours (or overnight, depending on the specific model and experimental design) with free access to water.

  • This compound Administration:

    • Prepare a fresh solution or suspension of this compound in the chosen vehicle. Based on related compounds, a starting dose range of 5-50 mg/kg can be considered.

    • Administer the calculated dose of this compound or vehicle to the respective groups via oral gavage.

    • The administration is typically done 30-60 minutes before the glucose challenge.

  • Glucose Challenge and Blood Sampling:

    • At time 0, administer a 2 g/kg body weight glucose solution via oral gavage.

    • Collect a small blood sample (approximately 10-20 µL) from the tail vein at baseline (0 min) and at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose immediately using a glucometer.

    • For insulin measurements, collect blood into EDTA-coated tubes, keep on ice, and then centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion for each mouse to quantify the overall effect on glucose tolerance.

    • Analyze plasma insulin levels at key time points (e.g., 0, 15, and 30 minutes) to assess the effect on insulin secretion.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups.

Protocol 2: Insulin Tolerance Test (ITT)

Objective: To evaluate the effect of this compound on insulin sensitivity.

Materials:

  • Diabetic mice

  • This compound

  • Vehicle

  • Human insulin solution (e.g., 0.75 U/kg body weight in sterile saline)

  • Syringes and needles for intraperitoneal injection

  • Glucometer and test strips

Procedure:

  • Animal and Drug Administration:

    • Follow the same animal preparation and this compound administration protocol as for the OGTT. The ITT can be performed on a separate day after a sufficient washout period.

    • For the ITT, mice are typically fasted for 4-6 hours.

  • Insulin Challenge and Blood Sampling:

    • At time 0, administer a bolus of human insulin (e.g., 0.75 U/kg) via intraperitoneal injection.

    • Collect blood samples from the tail vein at baseline (0 min) and at 15, 30, 45, and 60 minutes post-insulin injection.

    • Measure blood glucose levels at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration over time for each group.

    • Calculate the rate of glucose disappearance or the AUC to assess insulin sensitivity. A lower blood glucose nadir and a faster return to baseline indicate improved insulin sensitivity.

    • Use appropriate statistical tests to compare the treatment groups.

Conclusion

This compound is a valuable research tool for investigating the role of FFA1 in glucose homeostasis and as a potential therapeutic agent for type 2 diabetes. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute in vivo studies using this compound in mouse models of diabetes. It is recommended to perform pilot studies to determine the optimal dosage and treatment regimen for the specific diabetic mouse model being used.

References

Application of Tug-424 in Glucose Tolerance Tests: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-424 is a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40). FFA1 is predominantly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin (B600854) secretion (GSIS). This makes this compound and similar FFA1 agonists valuable research tools for investigating the pathophysiology of metabolic diseases such as type 2 diabetes and for the preclinical assessment of novel therapeutic agents. The oral glucose tolerance test (OGTT) and intraperitoneal glucose tolerance test (IPGTT) are standard assays used to evaluate in vivo glucose homeostasis and the efficacy of compounds like this compound. These tests measure the body's ability to clear a glucose load from the bloodstream, providing insights into insulin sensitivity and β-cell function.

Mechanism of Action

This compound acts by binding to and activating FFA1 on pancreatic β-cells. This activation, in the presence of elevated glucose levels, potentiates the release of insulin. The signaling cascade initiated by this compound binding to the Gq-coupled FFA1 receptor leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations, a key trigger for insulin granule exocytosis. A critical feature of FFA1 agonists like this compound is their glucose-dependent action, which minimizes the risk of hypoglycemia.

cluster_Extracellular Extracellular Space cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular Space This compound This compound FFA1 FFA1/GPR40 This compound->FFA1 Binds to Gq Gq protein FFA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 ↑ [Ca²⁺]i IP3->Ca2 Induces Insulin Insulin Secretion Ca2->Insulin Promotes

Caption: Signaling pathway of this compound in pancreatic β-cells.

Experimental Protocols

Intraperitoneal Glucose Tolerance Test (IPGTT)

The IPGTT is often used to bypass gastrointestinal absorption and directly assess systemic glucose disposal.

Materials:

  • This compound (or a related FFA1 agonist like TUG-770)

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water)

  • Sterile D-glucose solution (e.g., 20% in saline)

  • Glucometer and test strips

  • Animal scale

  • Syringes and needles for administration

  • Blood collection supplies (e.g., capillary tubes)

Procedure:

  • Animal Acclimatization: House male C57BL/6J mice (8-10 weeks old) for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Fasting: Fast the mice for 6 hours prior to the experiment with free access to water.

  • Baseline Blood Glucose: At t = -30 minutes, obtain a baseline blood sample from the tail vein and measure blood glucose using a glucometer.

  • Compound Administration: Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.). A typical dose for a related compound like TUG-770 is in the range of 3-30 mg/kg. The optimal dose for this compound should be determined in preliminary dose-response studies.

  • Glucose Challenge: At t = 0 minutes, administer a glucose solution (2 g/kg body weight) via intraperitoneal injection.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at t = 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from t = 0 to t = 120 minutes.

Oral Glucose Tolerance Test (OGTT)

The OGTT is more physiologically relevant as it involves oral glucose administration, engaging incretin (B1656795) hormone secretion from the gut.

Materials:

  • Same as for IPGTT, with the addition of oral gavage needles.

Procedure:

  • Animal Acclimatization and Fasting: Follow steps 1 and 2 from the IPGTT protocol.

  • Baseline Blood Glucose: At t = -60 minutes, obtain a baseline blood sample.

  • Compound Administration: At t = -30 minutes, administer this compound or vehicle by oral gavage.

  • Glucose Challenge: At t = 0 minutes, administer a glucose solution (2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at t = 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Analyze the data as described in the IPGTT protocol.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis acclimatize Animal Acclimatization (1 week) fasting Fasting (6 hours) acclimatize->fasting baseline Baseline Blood Glucose (t = -30 min) fasting->baseline administer Administer this compound/Vehicle (p.o. or i.p.) baseline->administer glucose Glucose Challenge (2 g/kg, i.p. or p.o.) (t = 0 min) administer->glucose monitor Monitor Blood Glucose (15, 30, 60, 90, 120 min) glucose->monitor plot Plot Glucose vs. Time monitor->plot auc Calculate AUC plot->auc

Caption: Experimental workflow for a glucose tolerance test.

Data Presentation

The following table presents illustrative data from an oral glucose tolerance test in a diet-induced obese (DIO) mouse model, using the related FFA1 agonist TUG-770. This data demonstrates the expected glucoregulatory effects of a potent FFA1 agonist.

Table 1: Effect of TUG-770 on Oral Glucose Tolerance in Diet-Induced Obese Mice

Treatment GroupDose (mg/kg, p.o.)Fasting Glucose (mg/dL)Peak Glucose (mg/dL) at 15 minGlucose AUC (0-120 min) (mg/dL·min)% Reduction in Glucose AUC vs. Vehicle
Vehicle-155 ± 8450 ± 2535,000 ± 2,500-
TUG-7703152 ± 7380 ± 2028,000 ± 2,00020%
TUG-77010148 ± 9320 ± 1823,000 ± 1,80034%
TUG-77030145 ± 6280 ± 1519,000 ± 1,50046%

Data are presented as mean ± SEM and are illustrative, based on typical results for potent FFA1 agonists.

Conclusion

This compound represents a valuable pharmacological tool for studying FFA1 biology and its role in glucose homeostasis. The provided protocols for IPGTT and OGTT offer a standardized approach for evaluating the in vivo efficacy of this compound and other FFA1 agonists. The expected outcome is a dose-dependent improvement in glucose tolerance, characterized by a reduction in peak blood glucose levels and a lower overall glucose excursion (AUC). These assays are fundamental in the preclinical pipeline for the development of novel therapeutics for type 2 diabetes. It is recommended that researchers perform dose-response studies to determine the optimal concentration of this compound for their specific experimental model.

Application Notes and Protocols: In Vivo Application of Tug-424 and Related Compounds in Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview of the in vivo use of Tug-424 and the related, highly relevant compound TUG-891 for obesity and metabolic disease research. This document is intended for researchers, scientists, and drug development professionals.

1. Introduction to the "Tug" Series of Free Fatty Acid Receptor (FFAR) Agonists

Free fatty acid receptors, including FFA1 (GPR40) and FFA4 (GPR120), are G protein-coupled receptors that play crucial roles in metabolism, inflammation, and hormonal regulation.[1] They have emerged as significant therapeutic targets for metabolic diseases like type 2 diabetes and obesity.[2][3] The "Tug" series of compounds are synthetic agonists developed to probe the function of these receptors.

It is critical to distinguish between the primary targets of compounds within this series:

  • This compound is a potent and selective agonist for FFA1 (GPR40) .[4][5] Its primary role in metabolic research is centered on the enhancement of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.

  • TUG-891 is a selective agonist for FFA4 (GPR120) . Its therapeutic potential in obesity is linked to its potent anti-inflammatory effects, stimulation of thermogenesis in brown adipose tissue (BAT), and promotion of incretin (B1656795) hormone release.

This document will detail the applications and protocols for both compounds to provide a comprehensive resource for obesity research, addressing both glycemic control (this compound) and direct anti-obesity mechanisms (TUG-891).

Part I: this compound (FFA1 Agonist) for Glycemic Control in Obesity Models

Application Note

This compound activates the FFA1 receptor, which is highly expressed in pancreatic β-cells. This activation potentiates the secretion of insulin in the presence of elevated glucose levels. In the context of obesity, which is often accompanied by insulin resistance and impaired glucose tolerance, this compound serves as a valuable tool to study the potential of FFA1 agonism to improve glycemic control. While not directly targeting adiposity, its action on insulin secretion addresses a key comorbidity of obesity.

Mechanism of Action: FFA1 Signaling

Upon binding of this compound, the FFA1 receptor couples primarily to the Gαq/11 G-protein. This initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and the resulting increase in intracellular Ca²⁺ is a primary driver for the exocytosis of insulin-containing granules from the β-cell.

FFA1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tug424 This compound FFA1 FFA1/GPR40 Tug424->FFA1 Gq Gαq/11 FFA1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca triggers release from ER Insulin Insulin Vesicle Exocytosis Ca->Insulin promotes

Caption: FFA1 (GPR40) receptor signaling cascade initiated by this compound.
Experimental Protocols

1. Animal Model Selection and Induction of Obesity

  • Model: High-fat diet (HFD)-induced obese mice are standard. Strains like C57BL/6 are susceptible to developing obesity and insulin resistance on an HFD (e.g., 60% kcal from fat). Alternatively, genetic models like the New Zealand Obese (NZO) mouse, which exhibits pre-diabetes, can be used.

  • Protocol:

    • House male C57BL/6 mice (8 weeks old) under standard conditions (12h light/dark cycle, controlled temperature).

    • Provide ad libitum access to either a control diet (e.g., 10% kcal fat) or an HFD (e.g., 60% kcal fat) for 8-12 weeks to induce the obese phenotype.

    • Monitor body weight and food intake weekly. Confirm the obese and glucose-intolerant phenotype with baseline body composition analysis and a glucose tolerance test before starting the drug treatment.

2. Preparation and Administration of this compound

  • Storage: Store this compound powder desiccated at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).

  • Vehicle: A common vehicle is a solution of 10% DMSO, 40% PEG400, and 50% saline.

  • Preparation:

    • Prepare a stock solution of this compound in 100% DMSO. For example, a 10 mg/mL stock.

    • For a final dosing solution, dilute the stock in the vehicle. For a 5 mg/kg dose in a 25g mouse with an injection volume of 10 µL/g, the final concentration would be 0.5 mg/mL.

  • Administration: Intraperitoneal (i.p.) injection is a common route for acute studies like a glucose tolerance test.

3. Intraperitoneal Glucose Tolerance Test (IPGTT)

  • Objective: To assess the effect of this compound on glucose clearance in obese mice.

  • Protocol:

    • Fast mice for 6 hours prior to the experiment.

    • Record baseline blood glucose from a tail vein sample (Time -60 min).

    • Administer this compound (e.g., 5 mg/kg) or vehicle via i.p. injection (Time -60 min).

    • At Time 0, administer a glucose challenge via i.p. injection (2 g/kg body weight of a 20% sterile glucose solution).

    • Measure blood glucose levels from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection.

    • Data Analysis: Plot blood glucose concentration over time and calculate the Area Under the Curve (AUC) for both treatment and vehicle groups. A significant reduction in the AUC for the this compound group indicates improved glucose tolerance.

Quantitative Data Summary

While specific in vivo obesity data for this compound is limited in the provided results, data from the structurally related and potent FFA1 agonist TUG-469 demonstrates the expected therapeutic effect on glucose metabolism.

Table 1: Effect of FFA1 Agonist TUG-469 on Glucose Tolerance in NZO Mice

Parameter Vehicle Control TUG-469 (5 mg/kg) Significance
Blood Glucose (60 min post-challenge) Increased Significantly Lower vs. Vehicle p < 0.05
Blood Glucose (90 min post-challenge) Increased Significantly Lower vs. Vehicle p < 0.05
Fasting Blood Glucose (pre-challenge) No Change No Change vs. Vehicle Not Significant

(Data synthesized from the study on TUG-469 in pre-diabetic NZO mice)

Part II: TUG-891 (GPR120/FFA4 Agonist) for Obesity and Inflammation

Application Note

TUG-891 is a selective GPR120/FFA4 agonist with significant potential for obesity research. GPR120 is expressed in macrophages, adipocytes, and enteroendocrine cells. Its activation by TUG-891 mediates potent anti-inflammatory effects, improves systemic insulin sensitivity, and stimulates energy expenditure through the activation of brown adipose tissue (BAT). Studies show that TUG-891 can reduce body weight and fat mass, making it a direct anti-obesity therapeutic candidate.

Mechanism of Action: GPR120 Signaling

GPR120 activation leads to two key signaling pathways:

  • Gαq/11 Pathway: Similar to FFA1, this pathway increases intracellular Ca²⁺. In enteroendocrine L-cells, this promotes the secretion of the incretin hormone GLP-1, which improves glucose homeostasis. In brown adipocytes, it is linked to mitochondrial activation.

  • β-Arrestin 2 Pathway: In macrophages, ligand-bound GPR120 recruits β-Arrestin 2. This complex interacts with and prevents the activation of TAB1, thereby inhibiting the downstream inflammatory cascade mediated by TAK1 and NF-κB. This is the primary mechanism for its anti-inflammatory effects.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_pathways Downstream Signaling TUG891 TUG-891 GPR120 GPR120/FFA4 TUG891->GPR120 Gq Gαq/11 GPR120->Gq Barr2 β-Arrestin 2 GPR120->Barr2 recruits PLC PLC Gq->PLC Ca ↑ [Ca²⁺]i PLC->Ca GLP1 GLP-1 Secretion (Gut L-Cell) Ca->GLP1 BAT_act BAT Activation (Adipocyte) Ca->BAT_act TAB1 TAB1 Barr2->TAB1 inhibits TAK1 TAK1 TAB1->TAK1 NFkB NF-κB Pathway TAK1->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: Dual signaling pathways of the GPR120/FFA4 receptor.
Experimental Workflow and Protocols

A typical in vivo study to assess the anti-obesity effects of TUG-891 follows a clear workflow.

workflow A 1. Animal Model (HFD-induced obesity in C57BL/6 mice) B 2. Acclimatization & Baseline (Body weight, composition, food intake) A->B C 3. Randomization (Vehicle and TUG-891 groups) B->C D 4. Chronic Treatment (Daily i.p. injection of TUG-891) C->D E 5. In-life Monitoring (Daily body weight, food intake) D->E F 6. Metabolic Phenotyping (Energy expenditure, GTT, ITT) E->F G 7. Terminal Endpoint (Tissue collection: fat, liver, muscle) F->G H 8. Data Analysis (Statistics, gene expression, histology) G->H

Caption: Standard experimental workflow for in vivo obesity studies.

1. Chronic Dosing in Diet-Induced Obese (DIO) Mice

  • Model: C57BL/6J mice fed an HFD for 10-14 weeks.

  • Protocol:

    • After obesity induction, randomize mice into vehicle and treatment groups based on body weight.

    • Administer TUG-891 (e.g., 10-30 mg/kg) or vehicle daily via i.p. injection for a period of 2-4 weeks.

    • Monitor body weight and food intake daily or every other day.

    • At the end of the study, perform body composition analysis (e.g., using EchoMRI) to determine fat mass and lean mass.

2. Measurement of Energy Expenditure

  • Objective: To determine if TUG-891 increases energy expenditure, potentially through BAT activation.

  • Protocol:

    • Acclimatize mice to metabolic cages (e.g., CLAMS) for 24-48 hours.

    • Administer a single dose of TUG-891 or vehicle.

    • Measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), and physical activity for the next 24 hours.

    • Calculate the respiratory exchange ratio (RER = VCO₂/VO₂) to determine substrate utilization (fat vs. carbohydrate) and total energy expenditure. An increase in energy expenditure and a decrease in RER would suggest increased fat oxidation.

Quantitative Data Summary

Chronic administration of the GPR120 agonist TUG-891 has been shown to have beneficial effects on body composition and metabolism in obese mice.

Table 2: Effects of Chronic TUG-891 Treatment in HFD-Fed Mice

Parameter Vehicle Control TUG-891 Treatment Outcome
Body Weight Maintained/Increased Reduced Anti-obesity effect
Total Fat Mass Maintained/Increased Reduced Reduced adiposity
Fat Oxidation (Energy Expenditure) Baseline Increased Increased thermogenesis
Glucose Tolerance Impaired Improved Enhanced glycemic control
Hepatic Steatosis Present Decreased Amelioration of fatty liver

(Data synthesized from studies demonstrating the effects of GPR120 agonists in obese mice)

References

Application Notes and Protocols for Studying Incretin Secretion Using Tug-424

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tug-424, a potent and selective partial agonist of the Free Fatty Acid Receptor 1 (FFA1/GPR40), for the investigation of incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) secretion.

Introduction

This compound is a valuable pharmacological tool for elucidating the role of FFA1 in metabolic regulation. FFA1, a G protein-coupled receptor expressed on pancreatic β-cells and enteroendocrine L- and K-cells, is a key sensor of dietary free fatty acids.[1][2][3] Activation of FFA1 potentiates glucose-stimulated insulin (B600854) secretion and stimulates the release of the incretin hormones GLP-1 and GIP.[4][5] These incretins, in turn, play a crucial role in glucose homeostasis, making FFA1 an attractive target for the treatment of type 2 diabetes.

It is important to note that this compound has been characterized as a partial agonist of FFA1. This property may result in a less pronounced stimulation of incretin secretion compared to full FFA1 agonists, a factor to consider when designing and interpreting experiments.

Data Presentation

Table 1: In Vitro GLP-1 Secretion from Enteroendocrine Cell Lines

CompoundCell LineConcentrationFold Increase in GLP-1 Secretion (vs. Vehicle)Reference
α-Linolenic acidSTC-110 µM~2.5
AM-1638 (Full Agonist)Murine Primary Intestinal Cells10 µM~3.0
TAK-875 (Partial Agonist)Murine Primary Intestinal Cells10 µMNo significant increase

Table 2: In Vivo Plasma Incretin Levels in Rodent Models

CompoundAnimal ModelDose and AdministrationPeak Plasma GLP-1 Increase (vs. Vehicle)Peak Plasma GIP Increase (vs. Vehicle)Time PointReference
Corn Oil (contains FFAs)C57BL/6 Mice400 µl (oral gavage)~4-fold~3-fold30 min
AM-1638 (Full Agonist)C57BL/6 Mice30 mg/kg (oral gavage)~6-fold~4-fold30 min
TAK-875 (Partial Agonist)C57BL/6 Mice30 mg/kg (oral gavage)~2-fold~2-fold30 min

Experimental Protocols

In Vitro GLP-1 and GIP Secretion Assay using Enteroendocrine Cell Lines (STC-1 or GLUTag)

This protocol describes the methodology to assess the effect of this compound on GLP-1 and GIP secretion from cultured enteroendocrine cells.

Materials:

  • STC-1 or GLUTag cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) as vehicle

  • Krebs-Ringer Bicarbonate Buffer (KRB)

  • GLP-1 and GIP ELISA kits

  • 24-well cell culture plates

Procedure:

  • Cell Culture: Culture STC-1 or GLUTag cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow to 80-90% confluency.

  • Starvation: Prior to the experiment, gently wash the cells twice with KRB. Then, incubate the cells in KRB for 2 hours at 37°C to establish basal secretion levels.

  • Stimulation: Prepare working solutions of this compound in KRB at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). The final DMSO concentration should not exceed 0.1%. Include a vehicle control (KRB with 0.1% DMSO).

  • Incubation: Remove the starvation buffer and add 500 µL of the respective this compound working solutions or vehicle control to each well. Incubate for 2 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well and transfer to microcentrifuge tubes.

  • Hormone Measurement: Centrifuge the supernatants at 1000 x g for 5 minutes at 4°C to remove any detached cells. Measure the concentration of GLP-1 and GIP in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Normalize the secreted hormone concentrations to the protein content of the cells in each well. Express the results as fold change over the vehicle control.

In Vivo Assessment of this compound-Mediated Incretin Secretion in Mice

This protocol outlines the procedure for administering this compound to mice and subsequently measuring plasma GLP-1 and GIP levels.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection tubes (containing EDTA and a DPP-4 inhibitor)

  • Centrifuge

  • GLP-1 and GIP ELISA kits

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water before the experiment.

  • This compound Administration: Prepare a suspension of this compound in the vehicle solution at the desired concentration (e.g., 10 mg/kg, 30 mg/kg). Administer the this compound suspension or vehicle control to the mice via oral gavage.

  • Blood Sampling: At predetermined time points after administration (e.g., 0, 15, 30, 60, and 120 minutes), collect blood samples from the tail vein or via cardiac puncture into tubes containing EDTA and a DPP-4 inhibitor to prevent incretin degradation.

  • Plasma Preparation: Immediately place the blood samples on ice and then centrifuge at 3000 x g for 15 minutes at 4°C to separate the plasma.

  • Hormone Measurement: Store the plasma samples at -80°C until analysis. Measure the plasma concentrations of GLP-1 and GIP using specific ELISA kits.

  • Data Analysis: Plot the plasma incretin concentrations over time for each treatment group. Calculate the area under the curve (AUC) to assess the overall incretin response.

Signaling Pathways and Experimental Workflows

Tug424_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FFA1 FFA1/GPR40 This compound->FFA1 Binds to Gq11 Gαq/11 FFA1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_increase ↑ [Ca2+]i ER->Ca2_increase Releases Ca2+ Exocytosis Incretin Granule Exocytosis Ca2_increase->Exocytosis Triggers PKC->Exocytosis Potentiates GLP1_GIP GLP-1 & GIP Secretion Exocytosis->GLP1_GIP

Caption: this compound signaling pathway in enteroendocrine cells.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture STC-1 or GLUTag cells Seed Seed cells in 24-well plates Culture->Seed Starve Starve cells in KRB Seed->Starve Stimulate Stimulate with this compound or Vehicle Starve->Stimulate Incubate Incubate for 2 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure GLP-1/GIP by ELISA Collect->ELISA Analyze Analyze Data ELISA->Analyze

Caption: In Vitro experimental workflow for incretin secretion.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatize Acclimatize Mice Fast Overnight Fasting Acclimatize->Fast Administer Oral Gavage of This compound or Vehicle Fast->Administer Blood_Collection Serial Blood Sampling Administer->Blood_Collection Plasma Prepare Plasma Blood_Collection->Plasma ELISA Measure Plasma GLP-1/GIP by ELISA Plasma->ELISA Analyze Analyze Data ELISA->Analyze

Caption: In Vivo experimental workflow for incretin measurement.

References

Utilizing Tug-424 in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-424 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2] FFA1 is predominantly expressed in pancreatic β-cells and is a key regulator of glucose-stimulated insulin (B600854) secretion (GSIS).[3] Its role in metabolic diseases, particularly type 2 diabetes, has made it an attractive target for drug discovery. This compound, with a reported EC50 of 32 nM, serves as a valuable tool for researchers investigating FFA1 signaling and for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of this receptor.[1]

These application notes provide detailed protocols for utilizing this compound in two primary HTS assays: a Calcium Mobilization Assay and a Glucose-Stimulated Insulin Secretion (GSIS) Assay. Additionally, a comprehensive overview of the FFA1 signaling pathway is presented to provide a mechanistic context for these assays.

Data Presentation

The following tables summarize the key quantitative parameters of this compound and provide a template for presenting data from a high-throughput screening campaign.

Table 1: Pharmacological Properties of this compound

ParameterValueReference
TargetFree Fatty Acid Receptor 1 (FFA1/GPR40)[1]
Agonist TypePotent and Selective
EC50 (FFA1)32 nM
EC50 (mouse colon)~57.1 nM
Mechanism of ActionStimulates Glucose-Stimulated Insulin Secretion

Table 2: Example High-Throughput Screening (HTS) Data Summary

HTS Assay ParameterExample ValueDescription
Library Size100,000 compoundsTotal number of compounds screened.
Screening Concentration10 µMPrimary screening concentration for the compound library.
Z'-factor> 0.5A measure of assay quality and robustness.
Hit Rate0.5%Percentage of compounds identified as active in the primary screen.
Confirmed Hit Rate0.1%Percentage of primary hits confirmed in dose-response assays.
This compound Control (EC50)35 ± 5 nMEC50 of the positive control this compound across all assay plates.

Signaling Pathway

Activation of FFA1 by this compound initiates a signaling cascade primarily through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). The subsequent increase in cytosolic calcium is a key event leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

FFA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tug424 This compound FFA1 FFA1/GPR40 Tug424->FFA1 Binds G_protein Gαq/11 FFA1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Insulin_secretion ↑ Glucose-Stimulated Insulin Secretion Ca_release->Insulin_secretion Potentiates

Caption: FFA1/GPR40 signaling pathway activated by this compound.

Experimental Protocols

The following are detailed protocols for high-throughput screening assays to identify and characterize modulators of FFA1 using this compound as a reference compound.

High-Throughput Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of FFA1 by an agonist. It is a robust and widely used primary screening assay for Gq-coupled GPCRs.

Workflow Diagram:

Calcium_Assay_Workflow start Start plate_cells Plate cells expressing FFA1 in 384-well plates start->plate_cells incubate1 Incubate cells (e.g., 24 hours) plate_cells->incubate1 load_dye Load cells with a calcium-sensitive dye incubate1->load_dye incubate2 Incubate for dye loading (e.g., 1 hour) load_dye->incubate2 add_compounds Add test compounds and this compound (control) incubate2->add_compounds read_fluorescence Measure fluorescence kinetics on a plate reader add_compounds->read_fluorescence analyze_data Analyze data to identify 'hit' compounds read_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for a high-throughput calcium mobilization assay.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human FFA1 (GPR40).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Reagents:

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

    • Probenecid (B1678239) (to prevent dye leakage).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • This compound (positive control).

    • Test compound library.

  • Equipment:

    • Automated liquid handler.

    • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, PHERAstar).

Protocol:

  • Cell Plating:

    • A day before the assay, seed the FFA1-expressing cells into 384-well plates at a density that will yield a confluent monolayer on the day of the experiment.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • On the day of the assay, prepare a dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates at 37°C for 1 hour in a 5% CO2 incubator, protected from light.

  • Compound Addition and Fluorescence Reading:

    • Prepare compound plates containing test compounds and this compound at various concentrations (for dose-response curves) or at a single concentration for primary screening.

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence for a few seconds.

    • Program the instrument to automatically add the compounds from the compound plate to the cell plate.

    • Immediately after compound addition, record the fluorescence kinetics for 1-3 minutes.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • For primary screening, a "hit" is defined as a compound that elicits a response above a certain threshold (e.g., >3 standard deviations above the mean of the negative control).

    • For confirmed hits, generate dose-response curves and calculate EC50 values.

High-Throughput Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the amount of insulin secreted from pancreatic β-cells (e.g., MIN6 cell line) in response to glucose, and how this is modulated by test compounds. It is a more physiologically relevant secondary assay to confirm the activity of hits from the primary screen.

Workflow Diagram:

GSIS_Assay_Workflow start Start plate_cells Plate MIN6 cells in 384-well plates start->plate_cells incubate1 Incubate cells (e.g., 48 hours) plate_cells->incubate1 pre_incubate Pre-incubate in low glucose buffer incubate1->pre_incubate add_compounds Add test compounds and this compound pre_incubate->add_compounds stimulate Stimulate with high glucose buffer add_compounds->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant measure_insulin Measure insulin concentration (e.g., HTRF, ELISA) collect_supernatant->measure_insulin analyze_data Analyze data measure_insulin->analyze_data end End analyze_data->end

Caption: Experimental workflow for a high-throughput GSIS assay.

Materials:

  • Cell Line: MIN6 mouse insulinoma cell line.

  • Assay Plates: 384-well cell culture plates.

  • Reagents:

    • MIN6 cell culture medium.

    • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with different glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulation).

    • This compound (positive control).

    • Test compound library.

    • Insulin detection kit (e.g., HTRF, ELISA).

  • Equipment:

    • Automated liquid handler.

    • Plate reader compatible with the chosen insulin detection method.

Protocol:

  • Cell Plating:

    • Seed MIN6 cells into 384-well plates and culture for 48-72 hours to form a confluent monolayer.

  • Pre-incubation:

    • Wash the cells twice with KRBH buffer containing a low concentration of glucose (e.g., 2.8 mM).

    • Pre-incubate the cells in the low-glucose KRBH buffer for 1-2 hours at 37°C.

  • Compound Treatment and Glucose Stimulation:

    • Aspirate the pre-incubation buffer.

    • Add KRBH buffer containing the test compounds or this compound at the desired concentrations, along with a high concentration of glucose (e.g., 16.7 mM). Include control wells with low glucose and high glucose without compounds.

    • Incubate the plates for 1-2 hours at 37°C.

  • Insulin Measurement:

    • Carefully collect the supernatant from each well.

    • Measure the insulin concentration in the supernatant using a high-throughput compatible insulin detection kit (e.g., HTRF) according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the insulin secretion data to the control wells.

    • Identify compounds that significantly potentiate glucose-stimulated insulin secretion.

    • Generate dose-response curves and determine the EC50 values for active compounds.

Conclusion

This compound is an indispensable tool for the study of FFA1 and for the discovery of novel therapeutic agents targeting this receptor. The protocols outlined in these application notes provide a robust framework for conducting high-throughput screening campaigns. By employing these assays, researchers can efficiently identify and characterize new FFA1 modulators, paving the way for the development of innovative treatments for metabolic diseases.

References

Troubleshooting & Optimization

Troubleshooting Tug-424 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with Tug-424 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the expected solubility of this compound in DMSO?

A1: this compound is soluble in DMSO.[1] Published data indicates a solubility of at least 10 mg/mL (37.83 mM)[2][3] and potentially as high as 50 mg/mL (189.16 mM)[4]. However, it is important to note that the hygroscopic nature of DMSO can significantly impact the actual achievable solubility.[2]

Q2: My this compound is not fully dissolving in DMSO. What are the potential causes and how can I fix it?

A2: Several factors can contribute to incomplete dissolution of this compound in DMSO. Here are some common causes and their solutions:

  • DMSO Quality: DMSO is highly hygroscopic and readily absorbs moisture from the air, which can reduce its solvating power. Always use anhydrous, high-purity DMSO from a freshly opened bottle.

  • Compound Purity: Impurities in the this compound powder can affect its solubility. Ensure you are using a high-purity grade of the compound.

  • Temperature: The dissolution of this compound may be temperature-dependent. Gentle warming of the solution to 37°C in a water bath for 5-10 minutes can aid dissolution. Intermittent vortexing during warming is recommended.

  • Sonication: If warming is insufficient, sonicating the vial in a water bath sonicator for 10-15 minutes can help break up any aggregates and facilitate dissolution.

  • Concentration: You may be attempting to prepare a stock solution that exceeds the solubility limit of this compound in your specific batch of DMSO. Try preparing a more dilute stock solution.

Q3: I observed precipitation in my this compound DMSO stock solution after storage. What should I do?

A3: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue. Before each use, it is crucial to bring the stock solution to room temperature and visually inspect for any precipitate. If precipitation is observed, gently warm the solution to 37°C and vortex or sonicate until the precipitate is fully redissolved. To minimize this issue, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: How should I store my this compound powder and DMSO stock solutions?

A4: Proper storage is critical for maintaining the integrity and solubility of this compound.

  • Powder: Store the solid powder at -20°C for long-term storage (up to 3 years). For short-term storage (days to weeks), 0-4°C is acceptable. Keep the compound in a dry and dark environment.

  • DMSO Stock Solution: For optimal stability, aliquot the stock solution into single-use vials and store them at -80°C for up to 6 months or at -20°C for up to 1 month.

Q5: My this compound dissolves in DMSO, but precipitates when I add it to my aqueous experimental media. How can I prevent this?

A5: This phenomenon, known as "salting out," occurs due to the rapid change in solvent polarity. To mitigate this, perform serial dilutions of your DMSO stock solution in DMSO to a lower concentration before the final dilution into the aqueous buffer. This gradual dilution minimizes the risk of precipitation. Additionally, ensure the final concentration of DMSO in your aqueous medium is as low as possible (typically ≤ 0.1%) to avoid cellular toxicity, and always include a DMSO-only vehicle control in your experiments.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 264.32 g/mol
Chemical Formula C18H16O2
Solubility in DMSO ≥ 10 mg/mL (37.83 mM)
50 mg/mL (189.16 mM)
EC50 (FFA1/GPR40) 32 nM
Storage (Powder) -20°C for 3 years
0-4°C for short term
Storage (in DMSO) -80°C for 6 months
-20°C for 1 month

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Preparation: Bring the vial of this compound powder and a fresh, unopened bottle of anhydrous, high-purity DMSO to room temperature.

  • Calculation: Calculate the required volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 264.32), you would add 37.83 µL of DMSO.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder.

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Warming (if necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Sonication (if necessary): If dissolution is still incomplete, place the vial in a water bath sonicator for 10-15 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.

Protocol 2: Serial Dilution of this compound for Aqueous Experiments
  • Thaw Stock Solution: Thaw a single-use aliquot of your concentrated this compound DMSO stock solution at room temperature.

  • Intermediate Dilutions in DMSO: Prepare one or more intermediate dilutions of the stock solution in pure, anhydrous DMSO. For example, if your stock is 10 mM and your final desired concentration in the assay is 1 µM with a final DMSO concentration of 0.1%, you might first dilute the 10 mM stock to 1 mM in DMSO.

  • Final Dilution in Aqueous Medium: Add the appropriate volume of the final DMSO dilution to your pre-warmed aqueous experimental medium and mix immediately and thoroughly. This final step should result in the desired this compound concentration and a final DMSO concentration that is non-toxic to your cells.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your aqueous medium.

Visualizations

G cluster_start Start cluster_dissolution Dissolution Steps cluster_outcome Outcome start This compound Powder & Anhydrous DMSO vortex Vortex Vigorously (1-2 min) start->vortex inspect1 Visually Inspect Solution vortex->inspect1 warm Warm to 37°C (5-10 min) inspect1->warm Not Clear success Clear Stock Solution Ready for Use/Storage inspect1->success Clear sonicate Sonicate (10-15 min) warm->sonicate inspect2 Visually Inspect Solution sonicate->inspect2 inspect2->success Clear fail Incomplete Dissolution: Consider Lower Concentration inspect2->fail Not Clear

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

G Tug424 This compound FFA1 FFA1/GPR40 Receptor Tug424->FFA1 binds & activates Gq Gαq Activation FFA1->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release stimulates Insulin Glucose-Stimulated Insulin Secretion Ca_release->Insulin potentiates

Caption: Simplified signaling pathway of this compound via the FFA1/GPR40 receptor.

References

Tug-424 Technical Support Center: A Guide to Preventing Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tug-424. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing its degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40)[1]. Its primary mechanism of action involves binding to and activating FFA1, which is highly expressed in pancreatic β-cells. This activation potentiates glucose-stimulated insulin (B600854) secretion (GSIS), making it a valuable tool for research into type 2 diabetes and other metabolic diseases[1].

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is the first and most critical step in preventing the degradation of this compound. Recommendations for both solid form and solutions are summarized below.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but not in water[2]. To prepare a stock solution, dissolve the powdered this compound in high-purity, anhydrous DMSO. It is recommended to prepare concentrated stock solutions (e.g., 10 mM) to minimize the volume of DMSO added to your experimental system. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure—a phenylpropanoic acid derivative containing an alkyne group—we can infer potential routes of degradation. The alkyne group can be susceptible to oxidation[3][4], and the phenylpropanoic acid moiety may be subject to biodegradation in non-sterile conditions. It is also prudent to protect it from prolonged exposure to light to prevent potential photodecomposition, a common issue with compounds containing aromatic rings and unsaturated bonds.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results This compound degradation due to improper storage or handling.1. Verify Storage: Ensure the compound has been stored according to the recommended conditions (see table below). 2. Fresh Stock: Prepare a fresh stock solution from powdered this compound. 3. Aliquot: Store stock solutions in single-use aliquots to avoid freeze-thaw cycles. 4. Protect from Light: Handle the compound and its solutions in low-light conditions and store in amber vials.
Precipitation of this compound in aqueous media Low aqueous solubility of this compound.1. Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous experimental media is sufficient to maintain solubility, but low enough to not affect your biological system (typically <0.5%). 2. Sonication: Briefly sonicate the final solution to aid dissolution. 3. BSA Carrier: For cell-based assays, consider using a carrier protein like bovine serum albumin (BSA) to improve solubility and stability in culture media.
Inconsistent biological response Variability in experimental conditions.1. pH Control: Maintain a stable pH in your experimental buffer, as significant deviations could potentially affect the compound's stability and activity. 2. Temperature Control: Perform experiments at a consistent and controlled temperature.

Data Presentation: Storage Conditions Summary

For optimal stability and to prevent degradation, please adhere to the following storage guidelines for this compound.

Form Storage Temperature Duration Reference
Powder -20°CUp to 3 years
In Solvent (DMSO) -20°CUp to 1 month
In Solvent (DMSO) -80°CUp to 6 months

Experimental Protocols

Key Experiment: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines a typical in vitro GSIS assay using an insulin-secreting cell line (e.g., INS-1E) to assess the activity of this compound.

Materials:

  • INS-1E cells

  • Culture medium (e.g., RPMI-1640 with 11.1 mM glucose, 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.

  • This compound stock solution (10 mM in DMSO)

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Plate INS-1E cells in a 24-well plate and culture until they reach approximately 80-90% confluency.

  • Pre-incubation: Gently wash the cells twice with a pre-warmed, glucose-free KRBH buffer. Then, pre-incubate the cells in KRBH buffer with low glucose (2.8 mM) for 2 hours at 37°C to allow basal insulin secretion to stabilize.

  • This compound Treatment: After pre-incubation, replace the buffer with fresh KRBH buffer containing low glucose (2.8 mM) or high glucose (16.7 mM) with or without various concentrations of this compound (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Incubation: Incubate the cells for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well.

Mandatory Visualizations

Signaling Pathway of this compound via FFA1/GPR40

Tug424_Pathway Tug424 This compound FFA1 FFA1/GPR40 Tug424->FFA1 binds to Gq Gq protein FFA1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Insulin Insulin Secretion Ca2->Insulin promotes PKC->Insulin promotes

Caption: this compound activates FFA1/GPR40, leading to insulin secretion.

Experimental Workflow for Preventing this compound Degradation

Tug424_Workflow Powder This compound Powder (-20°C, dark) Stock Prepare Stock in Anhydrous DMSO (e.g., 10 mM) Powder->Stock Weigh quickly Aliquot Aliquot into Single-Use Vials (-80°C, dark) Stock->Aliquot Dilution Prepare Working Solution in Aqueous Buffer Aliquot->Dilution Use fresh aliquot Assay Perform Assay (e.g., GSIS) Dilution->Assay

Caption: Recommended workflow for handling this compound to minimize degradation.

Logical Relationship for Troubleshooting this compound Experiments

Tug424_Troubleshooting Problem Inconsistent or No Activity CheckStorage Verify Storage Conditions Problem->CheckStorage CheckSolubility Examine for Precipitation Problem->CheckSolubility CheckProtocol Review Experimental Protocol Problem->CheckProtocol Sol_Storage Improper Storage? CheckStorage->Sol_Storage Sol_Precip Solubility Issue? CheckSolubility->Sol_Precip Sol_Protocol Protocol Variance? CheckProtocol->Sol_Protocol Action_Storage Prepare Fresh Stock from Powder Sol_Storage->Action_Storage Action_Solubility Adjust Final DMSO% or Use Carrier Sol_Precip->Action_Solubility Action_Protocol Standardize pH, Temp, and Timing Sol_Protocol->Action_Protocol

Caption: A logical guide for troubleshooting common issues with this compound.

References

Technical Support Center: Improving the Stability of Tug-424 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center is a resource for researchers, scientists, and drug development professionals working with Tug-424. This compound is a potent and selective agonist for the free fatty acid receptor 1 (FFA1/GPR40), with an EC50 of 32 nM.[1] It has shown potential in stimulating insulin (B600854) secretion, making it a compound of interest for metabolic diseases like diabetes.[1][2][3] This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common stability issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my aqueous buffer after I diluted it from a DMSO stock solution. What should I do?

A1: Precipitation is a common problem with hydrophobic molecules like this compound when they are diluted into aqueous solutions.[4] Here are some steps you can take to resolve this issue:

  • Decrease the Final Concentration: It's possible that the concentration of this compound in your experiment is higher than its aqueous solubility limit. Try lowering the final concentration to see if that prevents precipitation.

  • Optimize DMSO Concentration: While it's best to keep the DMSO concentration low in your final solution, a slightly higher concentration (up to 0.5%) may be necessary to keep this compound soluble. Always include a vehicle control with the same DMSO concentration to make sure the solvent is not affecting your results.

  • Adjust Buffer pH: The solubility of some compounds can be dependent on pH. You can experiment with different pH values to find the best range for this compound's solubility.

  • Use a Different Solvent System: You may want to consider a co-solvent system or a formulation with excipients to improve solubility.

  • Prepare Fresh Dilutions: Do not use a solution that has already precipitated. It's best to prepare a fresh dilution for your experiments.

Q2: How should I store my this compound stock solutions?

A2: Proper storage is important for maintaining the stability of your this compound stock solutions. For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.

Q3: I am seeing a decrease in the activity of my this compound over time, even when stored correctly. What could be the cause?

A3: A loss of activity could be due to degradation. Here are some potential causes and solutions:

  • Hydrolysis: this compound may be susceptible to cleavage by water, especially if the pH of your buffer is not optimal. Adjusting the pH to a more stable range may help.

  • Oxidation: If the compound is sensitive to oxidation, you can try adding antioxidants like ascorbic acid to your buffer.

  • Light Sensitivity: To protect light-sensitive compounds, store solutions in amber vials or wrap containers in aluminum foil.

  • Temperature Control: Degradation can be slowed down at lower temperatures. Storing stock solutions at lower temperatures may improve stability.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
DMSO≥ 10 mg/mL

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDuration
-20°C1 month
-80°C6 months

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound in Aqueous Buffer

Objective: To determine the maximum soluble concentration of this compound in an aqueous buffer.

Materials:

  • This compound powder

  • 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution of the stock solution in DMSO.

  • Add 2 µL of each DMSO concentration to 98 µL of your aqueous buffer in a 96-well plate.

  • Visually inspect the wells for any signs of precipitation.

  • The highest concentration that remains clear is the approximate kinetic solubility of this compound.

Protocol 2: Chemical Stability Assessment of this compound using HPLC

Objective: To evaluate the chemical stability of this compound in a specific solution over time.

Materials:

  • This compound solution at the final working concentration

  • Cold organic solvent (e.g., acetonitrile (B52724) or methanol)

Procedure:

  • Prepare a solution of this compound in the desired buffer.

  • Incubate the solution at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Stop any further degradation by adding an equal volume of a cold organic solvent.

  • Analyze the samples by HPLC or LC-MS.

  • Quantify the peak area of the parent compound at each time point relative to the t=0 sample.

Visualizations

G Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_conc Is final concentration too high? start->check_conc lower_conc Lower final concentration check_conc->lower_conc Yes check_dmso Is DMSO concentration sufficient? check_conc->check_dmso No success Solution is Clear lower_conc->success inc_dmso Increase DMSO (up to 0.5%) + Vehicle Control check_dmso->inc_dmso No check_ph Is buffer pH optimal? check_dmso->check_ph Yes inc_dmso->success adj_ph Adjust buffer pH check_ph->adj_ph No use_cosolvent Consider co-solvent or formulation check_ph->use_cosolvent Yes adj_ph->success use_cosolvent->success

Caption: Troubleshooting Workflow for this compound Precipitation.

G Experimental Workflow for this compound Stability Assessment prep_solution 1. Prepare this compound solution in desired buffer incubate 2. Incubate at different temperatures (4°C, 25°C, 37°C) prep_solution->incubate aliquot 3. Take aliquots at various time points incubate->aliquot quench 4. Quench degradation with cold organic solvent aliquot->quench analyze 5. Analyze by HPLC/LC-MS quench->analyze quantify 6. Quantify parent compound peak area vs. T=0 analyze->quantify result Stability Profile quantify->result

Caption: Experimental Workflow for this compound Stability Assessment.

G Hypothetical this compound Signaling Pathway Tug424 This compound FFA1 FFA1/GPR40 Tug424->FFA1 Gq_11 Gq/11 FFA1->Gq_11 PLC PLC Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Insulin Insulin Secretion Ca_PKC->Insulin

Caption: Hypothetical this compound Signaling Pathway.

References

Technical Support Center: Overcoming Low Response with Tug-424 in Islet Perifusion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low responses when using Tug-424 in islet perifusion experiments.

Troubleshooting Guide

Question: We are observing a weak or absent insulin (B600854) secretion response in our human islets after stimulation with this compound during perifusion. What are the potential causes and how can we troubleshoot this?

Answer:

A low or absent response to this compound in a human islet perifusion experiment can stem from several factors, ranging from islet quality to experimental setup. Below is a systematic guide to help you identify and resolve the issue.

1. Islet Quality and Handling:

  • Viability and Purity: The health and purity of the islets are paramount for a robust response. Ensure that the islets used have high viability (>90%) and purity (>80%).[1][2] Poor quality islets will exhibit diminished secretory capacity.

  • Culture Conditions: Islets should be cultured in a serum-free medium at 37°C and 5% CO2 for 24-72 hours post-isolation before the experiment.[1] Prolonged culture times can negatively impact islet function.[3]

  • Handling: Avoid excessive mechanical stress during handling and loading into the perifusion chambers, as this can damage the islets.

2. This compound and Reagent Preparation:

  • Concentration: this compound is a potent FFA1/GPR40 agonist, with an EC50 of 32 nM.[4] It significantly enhances glucose-stimulated insulin secretion at concentrations as low as 100 nM, with a maximal effect around 3 µM. Verify that the concentration of this compound used is within this effective range.

  • Solubility and Storage: Ensure this compound is properly dissolved and stored according to the manufacturer's instructions to maintain its activity. It is typically stored at -20°C for the long term.

  • Perifusion Media: The composition of the perifusion buffer is critical. Prepare fresh base perifusion media and secretagogue solutions. The base media can be made up to 24 hours in advance and stored at 4°C. Ensure the pH is adjusted to 7.3-7.5.

3. Perifusion System and Protocol:

  • System Equilibration: The perifusion system, including the water bath, should be maintained at a stable 37°C. Allow the islets to equilibrate with a basal low-glucose solution for at least one hour before stimulation to establish a stable baseline.

  • Flow Rate: A consistent flow rate is crucial for proper nutrient and secretagogue delivery. A typical flow rate is 100 µL/min or 1 mL/minute.

  • Glucose Concentration: this compound's effect is glucose-dependent. It potentiates glucose-stimulated insulin secretion (GSIS). Ensure that the high glucose concentration used in conjunction with this compound is sufficient to induce a robust insulin response (e.g., 16.7 mM or 16.8 mM).

  • Positive Controls: Include a known secretagogue, such as KCl (e.g., 25 mM), in your experimental design. A robust response to KCl can help confirm the viability and secretory capacity of your islets, isolating the problem to the this compound stimulation.

Troubleshooting Workflow:

A logical workflow for troubleshooting low responses.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in pancreatic islets?

A1: this compound is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40). In pancreatic beta-cells, FFA1 is coupled to the Gq/11 G-protein. Upon activation by this compound, this signaling pathway leads to the potentiation of glucose-stimulated insulin secretion (GSIS).

Signaling Pathway of this compound in Human Beta-Cells:

Tug424_Signaling Tug424 This compound FFAR1 FFAR1 (GPR40) Tug424->FFAR1 binds to Gq11 Gq/11 FFAR1->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC Activation DAG->PKC Insulin Insulin Secretion (Potentiated) Ca_ER->Insulin PKC->Insulin

This compound activates FFAR1 to potentiate insulin secretion.

Q2: Are there species-specific differences in the response to FFAR agonists?

A2: Yes, significant species-specific differences have been observed. For instance, FFAR4 (GPR120) activation stimulates insulin secretion in human islets through a direct effect on beta-cells. In contrast, in mouse islets, the insulinotropic effect of FFAR4 agonists is indirect, mediated by the inhibition of somatostatin (B550006) secretion from delta cells. While this compound is an FFA1 agonist, it is crucial to be aware of potential species-specific differences in receptor expression and signaling when interpreting results.

Q3: What are the key parameters for a standard islet perifusion protocol?

A3: A standard islet perifusion protocol involves several key steps and parameters. The following table summarizes a typical experimental setup.

ParameterTypical Value/ConditionSource(s)
Islet Number ~100-200 IEQ (Islet Equivalents) per column
Islet Quality >80% purity, >90% viability
Equilibration 1 hour with low glucose (e.g., 1 mM)
Basal Glucose 1-3 mM
High Glucose 11-16.8 mM
Flow Rate 100 µL/min - 1 mL/min
Temperature 37°C
Fraction Collection 1-3 minute intervals
Positive Control 25 mM KCl

Q4: How should I present my islet perifusion data?

A4: Islet perifusion data is typically presented as a time-course graph showing hormone concentration (e.g., insulin) over time. Key parameters to calculate and report include the stimulation index (SI), which is the ratio of the maximum response to a stimulus relative to the baseline, and the area under the curve (AUC) for each stimulation period.

Experimental Protocols

Detailed Protocol: Islet Perifusion for this compound Stimulation

This protocol outlines the key steps for performing an islet perifusion experiment to assess the effect of this compound on insulin secretion.

1. Preparation of Reagents and System:

  • Prepare base perifusion media and glucose solutions (low and high concentrations).

  • Prepare stock solutions of this compound and other secretagogues (e.g., KCl).

  • Set up the perifusion system, ensuring the water bath is at 37°C and the tubing is rinsed.

2. Islet Preparation and Loading:

  • Handpick healthy islets (100-200 IEQ) for each perifusion chamber.

  • Gently load the islets into the perifusion chambers, often with hydrated beads to keep them in place.

3. Perifusion Experiment:

  • Equilibration: Perifuse the islets with basal low glucose (e.g., 1-3 mM) for at least 60 minutes to establish a stable baseline.

  • Stimulation Sequence:

    • Continue with low glucose and collect baseline fractions.

    • Switch to high glucose (e.g., 16.7 mM) to observe the first and second phases of insulin secretion.

    • Switch back to low glucose to allow insulin levels to return to baseline.

    • Introduce high glucose in combination with this compound (e.g., 100 nM - 3 µM) to assess its potentiating effect.

    • Return to low glucose.

    • (Optional but recommended) Stimulate with a depolarizing agent like KCl (e.g., 25 mM) as a positive control for islet viability and secretory function.

  • Fraction Collection: Collect fractions at regular intervals (e.g., every 1-3 minutes) into a 96-well plate.

4. Sample Analysis:

  • Measure the insulin concentration in each collected fraction using a suitable assay, such as ELISA or radioimmunoassay (RIA).

Experimental Workflow Diagram:

Perifusion_Workflow cluster_Prep Preparation cluster_Experiment Experiment cluster_Analysis Analysis Prep_Reagents Prepare Media & Reagents Prep_System Setup Perifusion System (37°C) Prep_Reagents->Prep_System Prep_Islets Prepare & Load Islets Prep_System->Prep_Islets Equilibration Equilibration (Low Glucose, 60 min) Prep_Islets->Equilibration Stimulation Stimulation Sequence (High Glucose, this compound, KCl) Equilibration->Stimulation Collection Fraction Collection (1-3 min intervals) Stimulation->Collection Assay Measure Insulin (ELISA/RIA) Collection->Assay Data_Analysis Data Analysis (SI, AUC) Assay->Data_Analysis

A step-by-step workflow for islet perifusion experiments.

References

Tug-424 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and reducing experimental variability when working with Tug-424, a potent and selective free fatty acid receptor 1 (FFA1/GPR40) agonist.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well variability in our glucose-stimulated insulin (B600854) secretion (GSIS) assays when using this compound. What are the potential causes?

High variability in in vitro assays, such as GSIS assays, can originate from several sources. The most common factors include inconsistent pipetting, non-uniform cell seeding densities across wells, variations in reagent preparation, and environmental factors like "edge effects" in microplates.[1][2] Adherence to stringent Standard Operating Procedures (SOPs) has been shown to significantly decrease the coefficient of variation in cell-based experiments.[3][4]

Q2: How does this compound work, and could its mechanism of action contribute to variability?

This compound is a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as GPR40.[5] It enhances glucose-stimulated insulin secretion from pancreatic β-cells. While the mechanism itself is not a direct source of variability, the cellular response can be highly sensitive to factors such as cell health, passage number, and glucose concentration in the assay medium. Therefore, precise control over these parameters is critical for reproducible results.

Q3: What are the best practices for preparing and handling this compound to ensure consistent results?

To ensure consistency, this compound should be stored as recommended, typically at -80°C for long-term storage and -20°C for shorter periods, to prevent degradation. When preparing solutions, ensure the compound is fully solubilized. For treating cells, it is advisable to prepare a master mix of the this compound solution to add to all relevant wells, which minimizes pipetting errors and ensures a uniform final concentration.

Q4: Can "edge effects" in our 96-well plates be a major contributor to variability with this compound, and how can we mitigate this?

Yes, edge effects, caused by increased evaporation and temperature fluctuations in the outer wells of a microplate, can be a significant source of variability in cell-based assays. This can lead to concentrated media components that may affect cell growth and response. To mitigate this, a common strategy is to avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier. Alternatively, implementing a randomized plate layout can help to distribute any positional bias more evenly across your experimental groups.

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curve with this compound

If you are observing a variable or non-reproducible dose-response curve for this compound in your assays, consider the following troubleshooting strategies:

Potential Cause Recommended Solution
Pipetting Inaccuracy Use properly calibrated pipettes and employ a consistent pipetting technique (speed, angle, tip immersion). For viscous solutions, consider reverse pipetting. Prepare a master mix for serial dilutions to minimize errors.
Cell Seeding Variation Ensure a homogenous cell suspension before seeding. Perform a cell count prior to plating to ensure uniform cell numbers in each well.
Reagent Instability Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are within their expiration dates and properly stored.
Incubation Fluctuation Monitor and record the temperature, CO₂, and humidity levels in your incubator to ensure a stable environment. Minimize the frequency of opening the incubator door.
Issue 2: High Background Signal or Poor Signal-to-Noise Ratio

A high background signal can mask the specific effects of this compound. The following table outlines potential causes and solutions:

Potential Cause Recommended Solution
Cell Health Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination, which can alter cellular responses.
Assay Reagent Quality Use high-quality reagents and validate new lots before use in critical experiments. Ensure complete solubilization of all components.
Suboptimal Assay Conditions Optimize assay parameters such as incubation times, substrate concentrations, and cell densities to maximize the specific signal over the background.

Experimental Protocols & Data

Standardizing Cell Counting to Reduce Variability

Adhering to a standardized cell counting protocol can significantly reduce variability. A study comparing non-standardized and standardized procedures demonstrated a notable decrease in the coefficient of variation (CV).

Counting Method CV without SOPs CV with SOPs
Manual Counting 0.16 - 0.240.05 - 0.07
Automated Counting 0.07 - 0.300.02 - 0.04

Data adapted from a study on reducing variance in in vitro research.

Protocol for Standardized Cell Seeding:

  • Cell Culture: Culture cells under consistent conditions (media, supplements, temperature, CO₂). Use cells from a similar passage number for all experiments.

  • Harvesting: Detach cells using a standardized method (e.g., fixed incubation time with trypsin).

  • Cell Counting: Create a single-cell suspension. Use a hemocytometer or an automated cell counter to determine the cell concentration.

  • Seeding: Dilute the cell suspension to the desired seeding density. Gently mix the cell suspension before and during plating to ensure a uniform distribution of cells across all wells.

  • Edge Effect Mitigation: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or buffer.

Visualizations

This compound Signaling Pathway

Tug424_Signaling_Pathway cluster_membrane Cell Membrane Tug424 This compound FFA1 FFA1/GPR40 Receptor Tug424->FFA1 Gq11 Gq/11 FFA1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_Secretion Insulin Granule Exocytosis Ca_Release->Insulin_Secretion Promotes PKC->Insulin_Secretion Potentiates

Caption: this compound activates the FFA1/GPR40 receptor, leading to downstream signaling that potentiates insulin secretion.

Workflow for Reducing Experimental Variability

Experimental_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Calibrate Calibrate Pipettes Plate Standardized Cell Seeding (Avoid Edge Wells) Calibrate->Plate SOP Develop Detailed SOP SOP->Calibrate Cells Consistent Cell Culture (Passage, Density) SOP->Cells Reagents Prepare Fresh Reagents & Master Mixes SOP->Reagents Cells->Plate Treat Consistent Compound Addition Technique Reagents->Treat Plate->Treat Incubate Stable Incubation (Temp, CO₂, Humidity) Treat->Incubate Readout Consistent Assay Readout Procedure Incubate->Readout Stats Appropriate Statistical Analysis Readout->Stats Result Reduced Variability & Reproducible Data Stats->Result

Caption: A standardized workflow is crucial for minimizing experimental variability from preparation to analysis.

References

Technical Support Center: Refining Tug-424 Delivery Methods for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Tug-424, a potent and selective free fatty acid receptor 1 (FFA1/GPR40) agonist.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a small molecule agonist that selectively activates the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).[1][2] FFA1 is predominantly expressed on pancreatic β-cells.[3] Upon activation by agonists like this compound, FFA1 initiates a signaling cascade that potentiates glucose-stimulated insulin (B600854) secretion (GSIS). This makes this compound a valuable tool for studying the role of FFA1 in metabolic diseases such as type 2 diabetes.[1][2]

Q2: What are the main challenges in the in vivo delivery of this compound?

A2: The primary challenge for in vivo studies with this compound is its poor aqueous solubility. It is soluble in dimethyl sulfoxide (B87167) (DMSO) but not in water. This can lead to precipitation of the compound upon dilution in aqueous media for injection, resulting in inconsistent dosing and variable experimental outcomes.

Q3: What are the recommended starting points for formulating this compound for in vivo studies?

A3: Due to its low water solubility, a formulation strategy is necessary to ensure consistent delivery. Common approaches for poorly soluble compounds include the use of co-solvents, surfactants, and cyclodextrins. For initial studies, a common vehicle for FFA1 agonists is a solution containing DMSO, PEG400, and a surfactant like Tween 80 or Cremophor EL. The final concentration of DMSO should be kept to a minimum to avoid toxicity.

Q4: What are the potential routes of administration for this compound in animal models?

A4: Common routes of administration for small molecules in preclinical studies include intravenous (IV), intraperitoneal (IP), and oral gavage (PO). The choice of route will depend on the experimental goals, such as determining bioavailability or assessing efficacy in a specific disease model. For compounds with potentially low oral bioavailability, IV or IP administration is often used for initial efficacy studies.

II. Troubleshooting In Vivo Delivery of this compound

Problem Possible Cause Recommended Solution
Precipitation of this compound upon dilution of DMSO stock solution This compound is poorly soluble in aqueous solutions.- Prepare a more complex vehicle containing co-solvents (e.g., PEG400, ethanol) and/or surfactants (e.g., Tween 80, Cremophor EL) to improve solubility. - Consider using a cyclodextrin-based formulation (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility. - Prepare the final dosing solution immediately before administration to minimize the time for precipitation to occur.
Inconsistent or no observable in vivo effect - Poor bioavailability due to formulation issues. - Incorrect dosing. - Rapid metabolism of the compound.- Optimize the formulation to ensure complete solubilization of this compound. - Perform a dose-response study to determine the optimal effective dose. - Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model.
Animal distress or adverse reactions upon injection - Vehicle toxicity (especially with high concentrations of DMSO or certain surfactants). - High injection volume. - Irritation caused by the formulation at the injection site.- Minimize the concentration of organic solvents like DMSO in the final formulation. - Adhere to recommended injection volume limits for the chosen animal model and route of administration. - If irritation persists, consider alternative, less irritating vehicles or a different route of administration.
Difficulty with intravenous (tail vein) injection in mice - Veins are not properly dilated. - Incorrect needle size or technique.- Warm the mouse under a heat lamp or by placing its tail in warm water to dilate the veins. - Use a small gauge needle (e.g., 27-30G). - Ensure proper restraint and technique to avoid puncturing through the vein.

III. Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Notes
DMSO ≥ 10 mg/mL (37.83 mM)Hygroscopic DMSO can impact solubility; use freshly opened solvent.
Water Insoluble-

Table 2: Pharmacokinetic Parameters of Structurally Related FFA1 Agonists in Rodents

Compound Species Route Dose (mg/kg) Cmax (µg/mL) Tmax (h) Bioavailability (%) Reference
TUG-770 MouseIV2.5---
TUG-770 MousePO10---
TAK-875 RatIV58.8-9.2--
TAK-875 RatPO1012.4-12.9185-120
TAK-875 RatPO5076.2-83.7185-120
AM-1638 Analog (Cpd 8) RatIV0.5---
AM-1638 Analog (Cpd 8) RatPO2.0--98
AM-1638 Analog (Cpd 20) RatIV0.5---
AM-1638 Analog (Cpd 20) RatPO2.0--77

Note: Specific Cmax and Tmax values for TUG-770 were not available in the cited sources. Data for TAK-875 and AM-1638 analogs are provided for comparison as they are also potent FFA1 agonists.

IV. Experimental Protocols

General Protocol for In Vivo Administration of an FFA1 Agonist (Example for Intraperitoneal Injection of TUG-770)

This protocol is adapted from a study on TUG-770, a close analog of this compound, and can be used as a starting point for this compound experiments.

1. Formulation Preparation (Example Vehicle)

  • Prepare a stock solution of this compound in 100% DMSO.

  • For the final dosing solution, a common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, and saline or water. A typical ratio could be 10% DMSO, 40% PEG400, and 50% saline.

  • The final concentration of this compound should be calculated based on the desired dose and the injection volume.

  • Crucially, the final solution should be prepared fresh on the day of the experiment and visually inspected for any precipitation before administration.

2. Animal Dosing (Example for a Mouse Model)

  • Animals: Male C57BL/6J mice, 8-10 weeks old.

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.

  • Fasting: For studies involving glucose measurements, animals are typically fasted overnight (e.g., 16 hours) with free access to water.

  • Dosing:

    • Administer the prepared this compound formulation via intraperitoneal (IP) injection.

    • The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).

    • A control group receiving the vehicle only should always be included.

3. Efficacy Assessment (Example: Oral Glucose Tolerance Test - OGTT)

  • 60 minutes after this compound or vehicle administration, administer a glucose bolus (e.g., 2 g/kg) via oral gavage.

  • Collect blood samples from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose levels using a glucometer.

  • The area under the curve (AUC) for glucose can be calculated to assess the effect of this compound on glucose tolerance.

V. Visualizations

Signaling Pathways and Experimental Workflows

FFA1_Signaling_Pathway FFA1/GPR40 Signaling Pathway Tug424 This compound FFA1 FFA1/GPR40 Tug424->FFA1 activates Gq Gαq FFA1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_secretion ↑ Glucose-Stimulated Insulin Secretion Ca2_release->Insulin_secretion triggers PKC->Insulin_secretion potentiates

Caption: Simplified FFA1/GPR40 signaling cascade initiated by this compound.

Tug424_In_Vivo_Workflow Experimental Workflow for In Vivo Testing of this compound cluster_prep Preparation cluster_admin Administration cluster_assess Assessment Formulation This compound Formulation (e.g., with co-solvents/surfactants) Dosing This compound Administration (e.g., IP, PO, IV) Formulation->Dosing Animal_Prep Animal Acclimatization & Fasting Animal_Prep->Dosing Vehicle_Control Vehicle Control Administration Animal_Prep->Vehicle_Control Glucose_Challenge Oral Glucose Tolerance Test (OGTT) Dosing->Glucose_Challenge Vehicle_Control->Glucose_Challenge Blood_Sampling Serial Blood Sampling Glucose_Challenge->Blood_Sampling Data_Analysis Blood Glucose Measurement & AUC Calculation Blood_Sampling->Data_Analysis

Caption: A typical workflow for evaluating the in vivo efficacy of this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor In Vivo Efficacy Start No/Low In Vivo Efficacy Observed Check_Formulation Is the compound fully dissolved in the vehicle? Start->Check_Formulation Optimize_Formulation Optimize Formulation: - Increase co-solvent/surfactant - Use cyclodextrins - Prepare fresh Check_Formulation->Optimize_Formulation No Check_Dose Is the dose appropriate? Check_Formulation->Check_Dose Yes Optimize_Formulation->Start Dose_Response Perform Dose-Response Study Check_Dose->Dose_Response No Check_PK Consider Pharmacokinetics: - Poor absorption? - Rapid metabolism? Check_Dose->Check_PK Yes Dose_Response->Start PK_Study Conduct Pharmacokinetic (PK) Study Check_PK->PK_Study Yes Success Re-evaluate In Vivo Efficacy Check_PK->Success No, PK is likely not the issue PK_Study->Success

Caption: A decision tree for troubleshooting lack of in vivo efficacy.

References

Optimizing incubation time with Tug-424 for maximal effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tug-424. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize their experiments for maximal effect, with a focus on incubation time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40)[1][2]. Its primary mechanism involves binding to and activating FFAR1, which is predominantly expressed on pancreatic β-cells[3]. This activation potentiates glucose-stimulated insulin (B600854) secretion (GSIS)[1][2]. The signaling cascade is primarily mediated through the Gαq/11 pathway, leading to an increase in intracellular calcium levels ([Ca2+]i).

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically provided as a solid powder. For creating a stock solution, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months. For short-term storage of a few days to weeks, 0-4°C is acceptable.

Q3: What is the optimal concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell type and specific assay. However, a general range to consider is between 100 nM and 10 µM. Significant increases in glucose-stimulated insulin secretion have been observed at concentrations as low as 100 nM, with a maximal effect often seen around 3 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How stable is this compound in cell culture medium?

A4: this compound, a phenylpropanoic acid derivative, is generally stable in standard cell culture conditions for the duration of typical experiments. However, the stability of small molecules can be influenced by components in the media, such as serum concentration. For long-term experiments, it is advisable to minimize exposure to light and consider the potential for non-specific binding to plasticware or interaction with media components. Serum albumin has been shown to stabilize some small molecules in culture.

Optimizing Incubation Time

The optimal incubation time for this compound is critical for achieving maximal biological effect and depends on the specific downstream event being measured. The activation of FFAR1 initiates a rapid signaling cascade.

Data Presentation: this compound Incubation Time & Expected Readouts
Assay TypeRecommended Incubation TimeRationale & Key Considerations
Intracellular Calcium ([Ca2+]i) Mobilization 1 - 15 minutesThe increase in intracellular calcium via the Gq pathway is a rapid event, typically peaking within seconds to a few minutes after agonist addition. Continuous monitoring during this window is ideal.
Short-term Insulin Secretion (e.g., GSIS) 30 - 120 minutesThis allows sufficient time for the signaling cascade to lead to the synthesis and release of insulin. A common protocol involves a pre-incubation with this compound followed by glucose stimulation. For example, a 30-minute incubation with the compound after a 1-hour pre-incubation in a low-glucose buffer is a good starting point.
Gene Expression Analysis (e.g., qPCR) 4 - 24 hoursChanges in gene transcription require more time. An incubation of at least 4 hours is recommended to observe significant changes in target gene expression.
Chronic Exposure Effects (e.g., β-cell function/apoptosis) 48 hours - 7 daysTo study the long-term effects of FFAR1 activation, extended incubation periods are necessary. Media should be changed regularly, and the stability of this compound in the culture conditions should be considered.

Experimental Protocols & Methodologies

Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells

Objective: To measure the potentiation of insulin secretion by this compound in the presence of high glucose.

Methodology:

  • Cell Culture: Plate INS-1E cells in a 24-well plate and culture until they reach 80-90% confluency.

  • Pre-incubation: Gently wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM). Then, pre-incubate the cells in the same low-glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state.

  • Incubation with this compound: Aspirate the pre-incubation buffer and add fresh low-glucose KRB buffer containing this compound at the desired concentrations (and a vehicle control, e.g., DMSO). Incubate for 30-60 minutes at 37°C.

  • Glucose Stimulation: To stimulate insulin secretion, add a concentrated glucose solution to the wells to achieve a final high glucose concentration (e.g., 16.7 mM).

  • Sample Collection: Incubate for 1-2 hours at 37°C. After incubation, collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatant using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

  • Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.

Intracellular Calcium ([Ca2+]i) Mobilization Assay

Objective: To measure the rapid increase in intracellular calcium upon FFAR1 activation by this compound.

Methodology:

  • Cell Culture: Seed cells expressing FFAR1 (e.g., CHO-K1 or HEK293 cells stably expressing FFAR1) in a 96-well black, clear-bottom plate.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Baseline Measurement: After dye loading, wash the cells with an appropriate assay buffer (e.g., HBSS). Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 1-2 minutes).

  • Agonist Addition: Using the plate reader's injection system, add this compound at various concentrations to the wells.

  • Kinetic Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over time (e.g., every 1-5 seconds for 5-15 minutes) to capture the transient calcium peak.

  • Data Analysis: The change in fluorescence intensity over baseline indicates the increase in intracellular calcium concentration.

Visualizations

FFAR1_Signaling_Pathway This compound Activated FFAR1 Signaling Pathway Tug424 This compound FFAR1 FFAR1 (GPR40) Tug424->FFAR1 Binds & Activates Gq Gαq/11 FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles Triggers Fusion PKC->Insulin_Vesicles Potentiates Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

This compound signaling cascade via FFAR1.

GSIS_Workflow Experimental Workflow for GSIS Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Plate_Cells 1. Plate INS-1E Cells Pre_incubation 2. Pre-incubate in low glucose KRB Plate_Cells->Pre_incubation Add_Tug424 3. Add this compound in low glucose KRB Pre_incubation->Add_Tug424 Add_Glucose 4. Stimulate with high glucose Add_Tug424->Add_Glucose Collect_Supernatant 5. Collect Supernatant Add_Glucose->Collect_Supernatant Measure_Insulin 6. Quantify Insulin (ELISA) Collect_Supernatant->Measure_Insulin Normalize 7. Normalize to Total Protein Measure_Insulin->Normalize

Workflow for Glucose-Stimulated Insulin Secretion assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low response to this compound 1. Incorrect Drug Concentration: The concentration of this compound may be too low or too high (causing receptor desensitization).2. Cell Health/Passage Number: Cells may be unhealthy, or the passage number may be too high, leading to altered receptor expression or signaling.3. Incorrect Assay Conditions: Incubation time may be too short or too long. The glucose concentration for GSIS may not be optimal.1. Perform a full dose-response curve (e.g., 1 nM to 10 µM) to identify the optimal concentration.2. Ensure cells are healthy and within a low passage number range. Regularly check for mycoplasma contamination.3. Optimize incubation times for your specific assay (refer to the data table). Ensure glucose concentrations are appropriate for stimulating insulin secretion in your cell line.
High background signal or variability 1. DMSO Concentration: High concentrations of the vehicle (DMSO) can be toxic to cells.2. Assay Buffer Components: Components in the buffer (e.g., serum) might interfere with the assay.3. Inconsistent Cell Seeding: Uneven cell density across wells can lead to high variability.1. Ensure the final DMSO concentration is low (typically ≤ 0.1%). Run a vehicle-only control to assess its effect.2. Use a serum-free assay buffer where possible, especially for short-term assays. Ensure the buffer is at the correct pH and temperature.3. Ensure a homogenous cell suspension and careful pipetting to achieve consistent cell numbers per well.
Inconsistent results between experiments 1. Reagent Variability: Differences in reagent lots (e.g., serum, media, this compound stock).2. Procedural Drifts: Minor variations in incubation times, temperatures, or cell handling.3. This compound Degradation: Improper storage of the stock solution.1. Qualify new lots of critical reagents. Aliquot this compound stock solutions to avoid multiple freeze-thaw cycles.2. Follow a standardized protocol meticulously for every experiment. Use timers and calibrated equipment.3. Store this compound stock solutions as recommended (-20°C for short-term, -80°C for long-term).
Unexpected cell toxicity 1. Compound Toxicity: At high concentrations, this compound or other FFAR1 agonists might induce cellular stress or apoptosis, especially with prolonged exposure.2. Acyl Glucuronide Metabolites: Carboxylic acid-containing compounds can form reactive metabolites that may be hepatotoxic.1. Perform a cell viability assay (e.g., MTT or LDH) in parallel with your functional assays to assess cytotoxicity.2. Be aware of potential compound-related toxicities, especially in long-term in vitro studies or in vivo models.

References

Validation & Comparative

Tug-424 Versus Endogenous Fatty Acids: A Comparative Guide to GPR40 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the synthetic agonist Tug-424 and endogenous fatty acids in the activation of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). The content is supported by experimental data to assist researchers in selecting appropriate tools for their studies on GPR40-mediated signaling in metabolic diseases.

GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its high expression in pancreatic β-cells and its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[1][2][3] Both endogenous long-chain fatty acids and synthetic agonists can activate this receptor, but their pharmacological profiles and downstream signaling can differ significantly. Understanding these differences is crucial for the design and interpretation of experiments and for the development of novel therapeutics.

Comparative Analysis of GPR40 Agonists

The synthetic agonist this compound and endogenous fatty acids exhibit distinct profiles in terms of their potency and efficacy at GPR40. This compound, a derivative of dihydrocinnamic acid, is a potent and selective GPR40 agonist.[4][5] Endogenous fatty acids, the natural ligands for GPR40, generally show lower potency compared to synthetic agonists like this compound.

Potency and Efficacy Data

The following table summarizes the half-maximal effective concentrations (EC50) for this compound and various endogenous fatty acids in activating GPR40, as determined by in vitro assays.

AgonistReceptor SpeciesAssay TypeEC50Reference(s)
This compound HumanInositol (B14025) Phosphate Accumulation32 nM
Linoleic Acid HumanCalcium Mobilization~5 µM
Oleic Acid HumanCalcium Mobilization~5 µM
Palmitic Acid HumanCalcium Mobilization~10 µM
11,12-EET HumanCalcium Mobilization0.91 ± 0.08 µM
14,15-EET HumanCalcium Mobilization0.58 ± 0.08 µM
Arachidonic Acid HumanCalcium Mobilization3.9 ± 0.06 µM

EET: Epoxyeicosatrienoic acid

Signaling Pathways: Gαq/11 Activation and Biased Agonism

GPR40 is canonically known to couple to the Gαq/11 subunit of heterotrimeric G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key signal for insulin secretion.

GPR40_Signaling cluster_membrane Cell Membrane cluster_biased Biased Agonism (Synthetic Agonists) GPR40 GPR40/FFAR1 G_protein Gαq/11 GPR40->G_protein Activates Beta_Arrestin β-Arrestin GPR40->Beta_Arrestin Recruits Incretin_Secretion Incretin (B1656795) (GLP-1) Secretion GPR40->Incretin_Secretion Stimulates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates Agonist Agonist (this compound or Fatty Acid) Agonist->GPR40 Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion Potentiates Beta_Arrestin->Insulin_Secretion Potentiates

GPR40 signaling pathways.

Recent evidence suggests that GPR40 can exhibit "biased agonism," where different ligands stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. While endogenous fatty acids predominantly activate the Gαq/11 pathway, some synthetic agonists, including those structurally related to this compound, have been shown to also engage β-arrestin pathways. This biased signaling may contribute to differences in the overall cellular response, such as the potentiation of both insulin and incretin secretion.

The following diagram illustrates the logical comparison between this compound and endogenous fatty acids in GPR40 activation.

Logical_Comparison cluster_Tug424 This compound (Synthetic Agonist) cluster_FattyAcids Endogenous Fatty Acids Tug424_potency High Potency (nM) GPR40 GPR40 Activation Tug424_potency->GPR40 Tug424_selectivity High Selectivity Tug424_selectivity->GPR40 Tug424_signaling Gαq/11 and potentially β-Arrestin pathways Tug424_signaling->GPR40 FA_potency Lower Potency (µM) FA_potency->GPR40 FA_selectivity Physiological Ligands FA_selectivity->GPR40 FA_signaling Predominantly Gαq/11 pathway FA_signaling->GPR40

This compound vs. Endogenous Fatty Acids.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Calcium Mobilization (FLIPR) Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation.

  • Cell Culture: HEK293 cells stably or transiently expressing human GPR40 are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for 1-2 hours at 37°C.

  • Compound Preparation: Test compounds (this compound, fatty acids) are prepared in a concentrated stock solution (e.g., in DMSO) and then diluted to the desired concentrations in the assay buffer.

  • FLIPR Measurement: The cell plate is placed into a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of the compound solutions. Post-addition, fluorescence is monitored kinetically to measure the change in intracellular calcium.

  • Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. Data are typically normalized to the maximum response, and EC50 values are calculated from the concentration-response curves.

Inositol Monophosphate (IP-One) HTRF Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream product of PLC activation, using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Cell Stimulation: GPR40-expressing cells are plated and incubated with varying concentrations of agonists in the presence of a phosphodiesterase inhibitor to allow for IP1 accumulation.

  • Cell Lysis: After the stimulation period (typically 30-60 minutes), a lysis buffer containing the HTRF reagents is added to the wells.

  • HTRF Reagents: The lysate is incubated with an IP1-d2 acceptor and an anti-IP1-cryptate donor. In the absence of cellular IP1, the donor and acceptor are in close proximity, resulting in a high FRET signal.

  • Detection: Cellular IP1 produced upon GPR40 activation competes with the IP1-d2 acceptor for binding to the cryptate-labeled antibody, leading to a decrease in the FRET signal. The signal is read on an HTRF-compatible plate reader.

  • Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is inversely proportional to the concentration of IP1. A standard curve is used to quantify IP1 levels, and EC50 values for the agonists are determined.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of GPR40 agonists to potentiate insulin secretion from pancreatic β-cells or isolated islets in the presence of high glucose.

  • Islet/Cell Preparation: Isolated pancreatic islets (e.g., from mice or humans) or insulin-secreting cell lines (e.g., MIN6, INS-1E) are used.

  • Pre-incubation: Cells or islets are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer Bicarbonate buffer, KRBH, with 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation: The pre-incubation buffer is replaced with buffers containing either low glucose, high glucose (e.g., 16.7 mM), or high glucose plus the test agonist (this compound or fatty acids) at various concentrations. The cells/islets are then incubated for a defined period (e.g., 60 minutes).

  • Supernatant Collection: After incubation, the supernatant is collected to measure the amount of secreted insulin.

  • Insulin Quantification: Insulin levels in the supernatant are quantified using methods such as ELISA or HTRF insulin assays.

  • Data Analysis: The amount of insulin secreted in the presence of the agonist and high glucose is compared to that secreted with high glucose alone to determine the potentiation of GSIS.

The workflow for a typical GSIS assay is depicted below.

GSIS_Workflow cluster_stimulation Stimulation (1 hour) start Start: Isolate Pancreatic Islets or Culture β-cell line preincubation Pre-incubation: Low Glucose (2.8 mM) Buffer (1-2 hours) start->preincubation low_glucose Low Glucose (2.8 mM) preincubation->low_glucose high_glucose High Glucose (16.7 mM) preincubation->high_glucose high_glucose_agonist High Glucose (16.7 mM) + Agonist (this compound or FA) preincubation->high_glucose_agonist collection Collect Supernatant low_glucose->collection high_glucose->collection high_glucose_agonist->collection quantification Quantify Insulin (ELISA or HTRF) collection->quantification analysis Data Analysis: Compare Insulin Secretion Levels quantification->analysis

Glucose-Stimulated Insulin Secretion (GSIS) Assay Workflow.

Conclusion

Both the synthetic agonist this compound and endogenous fatty acids are valuable tools for studying GPR40 function. This compound offers high potency and selectivity, making it suitable for targeted pharmacological studies. Endogenous fatty acids, while less potent, represent the physiological activators of GPR40 and are essential for understanding the receptor's role in normal physiology. The potential for biased agonism with synthetic ligands like this compound highlights the complexity of GPR40 signaling and offers opportunities for the development of pathway-selective drugs with improved therapeutic profiles. The choice between these agonists should be guided by the specific research question and the experimental context.

References

Cross-Species Validation of Tug-424's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Tug-424, a selective Free Fatty Acid Receptor 1 (FFA1/GPR40) agonist, in human and mouse models. Understanding the cross-species similarities and differences in the activity of therapeutic candidates like this compound is crucial for preclinical to clinical translation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to support informed decision-making in drug development.

Executive Summary

This compound is a potent agonist of FFA1, a G-protein coupled receptor primarily expressed on pancreatic β-cells. Activation of FFA1 by long-chain fatty acids, and synthetic agonists like this compound, potentiates glucose-stimulated insulin (B600854) secretion (GSIS). This mechanism makes FFA1 an attractive target for the treatment of type 2 diabetes. This guide highlights the available data on this compound's activity, noting a potential difference in its interaction with human versus mouse FFA1 receptors. While direct comparative studies are limited, this guide synthesizes the existing evidence to provide a framework for cross-species validation.

Data Presentation: Quantitative Comparison of this compound Activity

The following table summarizes the available quantitative data on this compound's potency in human and mouse systems. It is important to note that the data are derived from different studies and experimental setups, which may contribute to the observed variations.

ParameterHumanMouseSource
EC50 (FFA1/GPR40 Activation) 32 nM57.1 nM (colon mucosa)[cite: ]
Receptor Binding Affinity Data not availableData not available
Inhibition Profile A compound was shown to have a ~100-fold higher affinity for inhibiting this compound's function at the human FFA1 receptor compared to the mouse receptor.[1]A compound was shown to have a ~100-fold lower affinity for inhibiting this compound's function at the mouse FFA1 receptor compared to the human receptor.[1][1]

Note: The difference in the inhibition profile strongly suggests that there may be species-specific variations in the binding pocket or allosteric sites of the FFA1 receptor that could influence the efficacy of this compound. Further head-to-head studies are required to definitively quantify the differences in this compound's potency and efficacy between human and mouse FFA1.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound, it is essential to visualize the FFA1 signaling cascade and the typical experimental workflows used to assess its effects.

FFA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tug424 This compound FFA1 FFA1/GPR40 Tug424->FFA1 Gq11 Gq/11 FFA1->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC Ca2 Ca²⁺ ER->Ca2 releases InsulinVesicles Insulin Vesicles Ca2->InsulinVesicles PKC->InsulinVesicles InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion exocytosis

Caption: FFA1/GPR40 signaling pathway activated by this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Mouse Model) Islets Isolate Human or Mouse Pancreatic Islets Culture Culture Islets Islets->Culture Treatment Treat with this compound (Dose-Response) Culture->Treatment GSIS Glucose-Stimulated Insulin Secretion (GSIS) Assay Treatment->GSIS Analysis_vitro Measure Insulin Levels (ELISA/RIA) GSIS->Analysis_vitro Result_Comparison Compare Dose-Response, Efficacy, and Potency Analysis_vitro->Result_Comparison Mice Select Mouse Model (e.g., C57BL/6) Acclimatize Acclimatize Mice Mice->Acclimatize Tug_Admin Administer this compound (e.g., oral gavage, IP) Acclimatize->Tug_Admin IPGTT Intraperitoneal Glucose Tolerance Test (IPGTT) Tug_Admin->IPGTT Blood_Sample Collect Blood Samples (t=0, 15, 30, 60, 120 min) IPGTT->Blood_Sample Analysis_vivo Measure Blood Glucose and Insulin Levels Blood_Sample->Analysis_vivo Analysis_vivo->Result_Comparison

Caption: Experimental workflow for cross-species validation.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key experiments.

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay (Human/Mouse Islets)

Objective: To measure the effect of this compound on insulin secretion from isolated pancreatic islets in response to glucose.

Materials:

  • Isolated human or mouse pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Low glucose KRB (2.8 mM glucose)

  • High glucose KRB (16.7 mM glucose)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Insulin ELISA or RIA kit

Procedure:

  • Islet Preparation: After isolation, culture islets overnight to allow for recovery.

  • Pre-incubation: Hand-pick islets of similar size and place them in a 96-well plate (5-10 islets per well). Pre-incubate the islets in low glucose KRB for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.

  • Basal Secretion: Remove the pre-incubation buffer and add fresh low glucose KRB. Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

  • Stimulated Secretion: Remove the low glucose buffer and add high glucose KRB containing different concentrations of this compound (e.g., 0, 10, 100, 1000 nM). A vehicle control (DMSO) should be included.

  • Incubation: Incubate for 1 hour at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA or RIA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the stimulated insulin secretion to the basal secretion for each condition. Plot the dose-response curve for this compound and determine the EC50.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

Objective: To assess the in vivo effect of this compound on glucose clearance in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound solution for administration (e.g., in a vehicle of 0.5% carboxymethylcellulose)

  • Sterile 20% glucose solution

  • Glucometer and test strips

  • Restraining device

  • Syringes and needles

Procedure:

  • Acclimatization: Acclimatize mice to handling for at least 3 days prior to the experiment.

  • Fasting: Fast the mice for 6 hours with free access to water.

  • Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.

  • This compound Administration: Administer this compound or vehicle via oral gavage or intraperitoneal (IP) injection. A typical dose might range from 1 to 30 mg/kg.

  • Waiting Period: Wait for a specified period (e.g., 30-60 minutes) to allow for drug absorption.

  • Glucose Challenge: Administer a 2 g/kg body weight bolus of 20% glucose solution via IP injection.

  • Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose injection.

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion to quantify the effect of this compound on glucose tolerance.

Conclusion and Future Directions

The available evidence suggests that this compound is a potent FFA1 agonist in both human and mouse systems. However, the notable difference in the inhibition profile of a related compound points towards potential species-specific variations in the FFA1 receptor that warrant further investigation. To provide a more definitive cross-species comparison, future studies should focus on:

  • Direct Head-to-Head Comparisons: Conducting in vitro assays (e.g., radioligand binding, calcium mobilization, and GSIS) with both human and mouse FFA1 receptors or islets within the same study to obtain directly comparable EC50 and Emax values for this compound.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Performing PK/PD studies in mice to correlate plasma concentrations of this compound with its effects on glucose homeostasis, which can then be used to inform human dose projections.

  • Structural Biology: Investigating the structural differences between human and mouse FFA1 receptors to understand the molecular basis for any observed differences in ligand binding and activation.

By addressing these research gaps, a more complete picture of this compound's cross-species pharmacology will emerge, facilitating its potential development as a therapeutic agent for type 2 diabetes.

References

On-Target Efficacy of Tug-424 Confirmed Using FFA1 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Free Fatty Acid Receptor 1 (FFA1) agonist, Tug-424, with other relevant compounds, supported by experimental data from FFA1 knockout and mutant models. The data presented herein robustly demonstrates the on-target effects of this compound and its analogs, providing a valuable resource for researchers in the field of metabolic disease and drug discovery.

Introduction to this compound and FFA1 (GPR40)

This compound is a potent and selective synthetic agonist for Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.[1] FFA1 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells.[2] Upon activation by medium and long-chain free fatty acids or synthetic agonists, FFA1 couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations. This elevation in cytosolic calcium is a key signal for the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS).[3][4] The glucose-dependent nature of this action makes FFA1 an attractive therapeutic target for type 2 diabetes, with a potentially low risk of hypoglycemia.[5]

To definitively ascertain that the therapeutic effects of a drug candidate like this compound are mediated solely through its intended target, in this case, FFA1, experiments utilizing knockout or functionally deficient models are indispensable. Such models allow for a direct comparison of the drug's activity in the presence and absence of the target receptor.

Comparative Analysis of FFA1 Agonists in Wild-Type vs. Knockout/Mutant Models

To validate the on-target effects of the TUG-series of compounds and compare their performance with other FFA1 agonists, this section presents data from studies using FFA1 knockout or functionally deficient mouse models.

This compound Analog (TUG-469) in Ffar1 Mutant Mice

A study utilizing a co-isogenic mouse model with a missense point mutation in the Ffar1 gene (Ffar1R258W/R258W), which abrogates receptor function, provides compelling evidence for the on-target action of the TUG family of compounds. The stimulatory effect of TUG-469, a close and potent analog of this compound, on insulin secretion was completely abolished in islets isolated from these Ffar1 mutant mice.

Table 1: Effect of TUG-469 on Insulin Secretion in Wild-Type vs. Ffar1R258W/R258W Mutant Mouse Islets

GenotypeTreatment (at 16.7 mM Glucose)Insulin Secretion (Fold Change over Basal)
Wild-TypeVehicle (DMSO)~1.5
Wild-TypeTUG-469 (3 µM)~3.5
Ffar1R258W/R258WVehicle (DMSO)~1.5
Ffar1R258W/R258WTUG-469 (3 µM)~1.5
Comparative FFA1 Agonists in Knockout Models

To provide a broader context, the performance of other well-characterized FFA1 agonists, AMG-837 and Fasiglifam (TAK-875), in FFA1 knockout mice is summarized below.

Table 2: Effect of AMG-837 on Glucose-Stimulated Insulin Secretion in Wild-Type vs. FFA1 Knockout Mouse Islets

GenotypeTreatment (at 16.7 mM Glucose)Insulin Secretion (% of Basal)
Wild-TypeVehicle (0.1% DMSO)~100%
Wild-TypeAMG-837 (1 µM)~250%
FFA1 KnockoutVehicle (0.1% DMSO)~100%
FFA1 KnockoutAMG-837 (1 µM)~100%

Table 3: Effect of Fasiglifam (TAK-875) on Insulin Secretion in Pancreatic Islets from Wild-Type and FFA1-Knockout Mice

GenotypeTreatment (at 16 mM Glucose)Insulin Secretion (ng/islet/hr)
Wild-TypeVehicle (DMSO)~0.2
Wild-TypeFasiglifam (10 µM)~0.6
FFA1 KnockoutVehicle (DMSO)~0.2
FFA1 KnockoutFasiglifam (10 µM)~0.2

The data consistently demonstrates that the insulinotropic effects of TUG-469, AMG-837, and TAK-875 are entirely dependent on the presence of a functional FFA1 receptor. In the absence of the receptor, these compounds fail to potentiate glucose-stimulated insulin secretion, confirming their on-target mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the on-target effects of FFA1 agonists.

Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Mouse Islets

This protocol is adapted from methodologies described in studies evaluating FFA1 agonists.

1. Islet Isolation:

  • Pancreatic islets are isolated from wild-type and FFA1 knockout/mutant mice by collagenase digestion of the pancreas, followed by purification using a density gradient.

  • Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

2. GSIS Assay:

  • Batches of size-matched islets (typically 5-10 islets per replicate) are pre-incubated for 1-2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (2.8 mM).

  • The islets are then incubated for 1 hour in KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without the test compound (e.g., this compound, TUG-469, AMG-837, TAK-875) or vehicle control (e.g., DMSO).

  • Following incubation, the supernatant is collected, and the insulin concentration is measured using an insulin ELISA kit.

  • The insulin content of the islets is often extracted using an acid-ethanol solution to normalize the secreted insulin levels.

Intracellular Calcium Mobilization Assay in Pancreatic β-Cells

This protocol outlines the measurement of intracellular calcium flux, a key downstream event of FFA1 activation.

1. Cell Preparation:

  • Pancreatic β-cell lines (e.g., MIN6, INS-1E) or dispersed primary islet cells from wild-type and FFA1 knockout mice are seeded onto black-walled, clear-bottom 96-well plates.

  • The cells are cultured to an appropriate confluency.

2. Calcium Indicator Loading:

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a buffer solution for 30-60 minutes at 37°C.

  • After loading, the cells are washed to remove excess dye.

3. Calcium Flux Measurement:

  • The plate is placed in a fluorescence plate reader capable of kinetic reading.

  • A baseline fluorescence reading is taken.

  • The test compound (e.g., this compound) is added to the wells, and the fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Ionomycin is often used as a positive control to elicit a maximal calcium response.

Visualizations

FFA1 Signaling Pathway

FFA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound FFA1 FFA1/GPR40 This compound->FFA1 Binds to Gq11 Gq/11 FFA1->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Insulin_Vesicle Insulin Vesicle Ca2_cyto->Insulin_Vesicle Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Leads to

Caption: FFA1 signaling cascade initiated by this compound.

Experimental Workflow: Confirming On-Target Effects

Experimental_Workflow cluster_models Experimental Models cluster_assays In Vitro Assays cluster_treatment Treatment Groups cluster_outcomes Expected Outcomes WT_mice Wild-Type Mice Islet_Isolation Islet Isolation WT_mice->Islet_Isolation KO_mice FFA1 Knockout Mice KO_mice->Islet_Isolation GSIS_Assay Glucose-Stimulated Insulin Secretion (GSIS) Assay Islet_Isolation->GSIS_Assay Calcium_Assay Intracellular Calcium Mobilization Assay Islet_Isolation->Calcium_Assay Vehicle_WT Vehicle (Wild-Type) GSIS_Assay->Vehicle_WT Tug424_WT This compound (Wild-Type) GSIS_Assay->Tug424_WT Vehicle_KO Vehicle (Knockout) GSIS_Assay->Vehicle_KO Tug424_KO This compound (Knockout) GSIS_Assay->Tug424_KO Calcium_Assay->Vehicle_WT Calcium_Assay->Tug424_WT Calcium_Assay->Vehicle_KO Calcium_Assay->Tug424_KO GSIS_no_change No Change in Insulin Secretion Vehicle_WT->GSIS_no_change Ca_no_change No Change in [Ca2+]i Vehicle_WT->Ca_no_change GSIS_up ↑ Insulin Secretion Tug424_WT->GSIS_up Ca_up ↑ [Ca2+]i Tug424_WT->Ca_up Vehicle_KO->GSIS_no_change Vehicle_KO->Ca_no_change Tug424_KO->GSIS_no_change Tug424_KO->Ca_no_change

Caption: Workflow for validating this compound's on-target effects.

References

Validating the Therapeutic Potential of Tug-424 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Tug-424 against alternative therapeutic agents for Type 2 Diabetes, supported by preclinical experimental data.

This guide provides a comprehensive comparison of the novel free fatty acid receptor 1 (FFA1) agonist, this compound, with other therapeutic alternatives for the treatment of type 2 diabetes. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the preclinical evidence supporting the therapeutic potential of this compound.

Introduction to this compound

This compound is a potent and selective agonist of the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). FFA1 is predominantly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS). By targeting this receptor, this compound aims to enhance the body's natural ability to control blood glucose levels in a glucose-dependent manner, thereby reducing the risk of hypoglycemia associated with some other diabetes therapies.

Mechanism of Action: The FFA1 Signaling Pathway

This compound, like other FFA1 agonists, stimulates the Gq-coupled signaling cascade within pancreatic β-cells. Upon binding to FFA1, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key trigger for the exocytosis of insulin-containing granules. DAG, in concert with the elevated calcium levels, activates protein kinase C (PKC), which further potentiates insulin secretion.

FFA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound FFA1 FFA1/GPR40 This compound->FFA1 Binds Gq Gq FFA1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Insulin Insulin Secretion Ca2->Insulin Triggers PKC->Insulin Potentiates

Caption: FFA1 signaling pathway activated by this compound.

Comparative Preclinical Efficacy

The therapeutic potential of this compound is best understood by comparing its performance with other FFA1 agonists and standard-of-care treatments for type 2 diabetes in preclinical models. The following tables summarize key in vitro and in vivo data.

In Vitro Potency and Efficacy
CompoundTargetAssayEC50Key Findings
This compound Human FFA1Calcium Mobilization32 nM[1]Potent and selective FFA1 agonist.
TUG-770 Human FFA1Calcium Mobilization6 nM[2][3]Highly potent FFA1 agonist.[2][3]
Fasiglifam (B1672068) (TAK-875) Human GPR40IP Production72 nMPotent and selective GPR40 agonist.
In Vivo Glucose Lowering Effects (Oral Glucose Tolerance Test - OGTT)
CompoundAnimal ModelDoseKey Findings
This compound Pre-diabetic NZO mice5 mg/kgSignificantly improved glucose tolerance.
TUG-770 Diet-Induced Obese (DIO) mice20 mg/kg (daily for 28 days)Significantly improves glucose tolerance with sustained effect.
Fasiglifam (TAK-875) Zucker Diabetic Fatty (ZDF) rats3-30 mg/kgDose-dependently improved glucose tolerance.
Metformin (B114582) C57BL/6 mice400 mg/kgSignificantly improved glucose tolerance.
Sitagliptin C57BL/6J mice10 mg/kgSignificantly decreased plasma glucose levels and restored glucose tolerance.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is fundamental for evaluating the efficacy of insulin secretagogues like this compound.

GSIS_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Analysis start Seed pancreatic β-cells (e.g., INS-1E, MIN6) culture Culture to confluence start->culture preincubation Pre-incubate in low glucose (e.g., 2.8 mM) buffer culture->preincubation stimulation Stimulate with low or high glucose (e.g., 16.7 mM) +/- test compounds preincubation->stimulation incubation Incubate for a defined period (e.g., 1-2 hours) stimulation->incubation collection Collect supernatant incubation->collection elisa Measure insulin concentration (ELISA) collection->elisa normalization Normalize to total protein or DNA content elisa->normalization end Determine fold-increase in insulin secretion normalization->end

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Protocol:

  • Cell Culture: Pancreatic β-cell lines (e.g., INS-1E, MIN6) are cultured in appropriate media until they reach confluence.

  • Pre-incubation: Cells are washed and pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion level.

  • Stimulation: The pre-incubation buffer is replaced with fresh KRBH containing either low glucose, high glucose (e.g., 16.7 mM), or high glucose along with different concentrations of the test compound (e.g., this compound).

  • Incubation: The cells are incubated for a specified period (e.g., 1-2 hours) at 37°C.

  • Sample Collection: The supernatant is collected to measure the amount of secreted insulin.

  • Insulin Quantification: Insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of secreted insulin is often normalized to the total protein or DNA content of the cells to account for variations in cell number. The results are typically expressed as a fold-increase in insulin secretion in the presence of high glucose and the test compound compared to high glucose alone.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard in vivo method to assess how well an organism can clear a glucose load from the blood, providing insights into insulin sensitivity and glucose metabolism.

OGTT_Workflow cluster_prep Animal Preparation cluster_procedure Test Procedure cluster_analysis Data Analysis fasting Fast animals overnight (e.g., 16 hours) baseline Collect baseline blood sample (t=0 min) fasting->baseline dosing Administer test compound (e.g., this compound) orally baseline->dosing glucose Administer oral glucose bolus (e.g., 2 g/kg) dosing->glucose sampling Collect blood samples at specific time points (e.g., 15, 30, 60, 120 min) glucose->sampling measurement Measure blood glucose and plasma insulin levels sampling->measurement auc Calculate Area Under the Curve (AUC) for glucose and insulin measurement->auc comparison Compare AUC between treatment groups auc->comparison

Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).

Protocol:

  • Animal Fasting: Mice or rats are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein (t=0 minutes) to measure fasting blood glucose and plasma insulin levels.

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally via gavage.

  • Glucose Challenge: After a specific time following compound administration (e.g., 30-60 minutes), a concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples to measure insulin levels by ELISA.

  • Data Interpretation: The data is plotted as blood glucose concentration versus time. The area under the curve (AUC) is calculated to quantify the overall glucose excursion. A lower glucose AUC in the treated group compared to the vehicle group indicates improved glucose tolerance.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like FFA1.

Protocol:

  • Cell Seeding: Cells expressing the FFA1 receptor (e.g., CHO-K1 or HEK293 cells stably expressing human FFA1) are seeded into a 96- or 384-well black-walled, clear-bottom plate and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for approximately 1 hour at 37°C. The AM ester form of the dye allows it to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside the cell.

  • Compound Addition: The plate is placed in a fluorescent plate reader (e.g., FLIPR or FlexStation). The test compound (e.g., this compound) is added to the wells, and the fluorescence intensity is measured kinetically.

  • Data Analysis: An increase in fluorescence intensity indicates a rise in intracellular calcium concentration. The data is typically analyzed to determine the EC50 value of the compound, which is the concentration that elicits a half-maximal response.

Logical Comparison of Therapeutic Alternatives

The selection of a therapeutic candidate for type 2 diabetes involves a multi-faceted evaluation. The following diagram illustrates the key considerations for comparing this compound with its alternatives.

Logical_Comparison cluster_attributes Key Attributes cluster_compounds Therapeutic Agents cluster_decision Decision Framework potency In Vitro Potency (EC50) evaluation Comparative Evaluation potency->evaluation efficacy In Vivo Efficacy (Glucose Lowering) efficacy->evaluation selectivity Receptor Selectivity selectivity->evaluation safety Safety Profile (e.g., Hypoglycemia Risk) safety->evaluation pk Pharmacokinetics pk->evaluation tug424 This compound tug424->evaluation tug770 TUG-770 tug770->evaluation fasiglifam Fasiglifam fasiglifam->evaluation metformin Metformin metformin->evaluation sitagliptin Sitagliptin sitagliptin->evaluation decision Lead Candidate Selection evaluation->decision

Caption: Logical framework for comparing therapeutic alternatives.

Conclusion

The preclinical data presented in this guide demonstrate that this compound is a potent FFA1 agonist with the potential to effectively manage hyperglycemia in type 2 diabetes. Its mechanism of action, focused on augmenting glucose-stimulated insulin secretion, suggests a favorable safety profile with a low risk of hypoglycemia.

A direct comparison with other FFA1 agonists like TUG-770 and fasiglifam, as well as with standard-of-care agents such as metformin and sitagliptin, highlights the competitive and promising profile of this compound. TUG-770 appears to be a more potent analogue in the same series, while the clinical development of fasiglifam was halted due to safety concerns, underscoring the importance of a thorough safety assessment for any new FFA1 agonist.

Further head-to-head preclinical studies under identical experimental conditions would be invaluable for a more definitive comparison of these agents. Nevertheless, the existing data strongly support the continued investigation of this compound as a potential therapeutic candidate for type 2 diabetes. The detailed experimental protocols provided herein should facilitate such future research and validation efforts.

References

Comparative Efficacy of Tug-424 in Diverse Beta-Cell Lines: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tug-424, a potent and selective free fatty acid receptor 1 (FFA1/GPR40) agonist, across three distinct pancreatic beta-cell lines: MIN6 (mouse), INS-1 (rat), and EndoC-βH1 (human). The objective is to offer a clear, data-driven comparison of this compound's efficacy in enhancing glucose-stimulated insulin (B600854) secretion (GSIS) against other notable FFA1 agonists, namely GW9508 and TAK-875. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of the underlying signaling pathway and experimental workflows.

Introduction to this compound and FFA1 Agonism

This compound is a synthetic small molecule that acts as a potent agonist for the free fatty acid receptor 1 (FFA1), a G-protein coupled receptor predominantly expressed on pancreatic beta-cells[1]. Activation of FFA1 by endogenous long-chain fatty acids or synthetic agonists like this compound potentiates glucose-stimulated insulin secretion (GSIS), making it a promising therapeutic target for type 2 diabetes[2][3]. The mechanism involves the Gαq signaling pathway, leading to an increase in intracellular calcium concentrations and subsequent enhancement of insulin exocytosis in a glucose-dependent manner. This glucose dependency is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of some other insulin secretagogues.

Comparative Efficacy in Beta-Cell Lines

Efficacy in MIN6 Cells

MIN6 cells are a widely used model to study insulin secretion. While specific EC50 values for this compound in MIN6 cells are not prominently reported in the available literature, the efficacy of other FFA1 agonists like GW9508 has been well-documented in this cell line.

Table 1: Efficacy of FFA1 Agonists in MIN6 Cells

CompoundConcentrationEffect on GSISFold Increase (vs. High Glucose Alone)Reference
This compound Data not availableData not availableData not available
GW9508 20 µMPotentiation of insulin secretion at 25 mM glucose1.52 ± 0.04
pEC50 = 6.14 ± 0.03
Efficacy in INS-1 Cells

The rat-derived INS-1 cell line and its sub-clones (e.g., INS-1E, INS-1 832/13) are extensively used for studying beta-cell function. Studies have demonstrated the efficacy of this compound's close analog, TUG-770, and the well-characterized FFA1 agonist TAK-875 in these cells.

Table 2: Efficacy of FFA1 Agonists in INS-1 Cells

CompoundCell LineConcentrationEffect on GSISNotesReference
This compound Data not availableData not availableData not available
TUG-770 INS-1E10 µMSignificantly increased insulin secretion at 12.4 mM glucoseNo effect at low glucose (2.8 mM)
TAK-875 INS-1 833/1510 µMGlucose-dependent increase in insulin secretionAlso increased intracellular inositol (B14025) monophosphate and calcium
GW9508 INS-1DNot specifiedEnhances insulin secretion only at 20 mM glucose
Efficacy in EndoC-βH1 Cells

The EndoC-βH1 cell line is a relatively new and valuable tool for diabetes research due to its human origin and functional similarity to primary human beta-cells. While specific data on this compound in EndoC-βH1 cells is lacking in the reviewed literature, the cell line has been shown to be responsive to glucose and other secretagogues, making it a suitable model for future comparative studies.

Table 3: Functional Characteristics of EndoC-βH1 Cells Relevant to FFA1 Agonist Studies

CharacteristicObservationReference
GSIS Secretes insulin in response to glucose stimulation
Stimulation index similar to primary adult human pancreatic islets
FFA1 Expression Expresses FFA1 (GPR40)Implied by its function as a human beta-cell surrogate

Signaling Pathway and Experimental Workflows

FFA1 Signaling Pathway in Pancreatic Beta-Cells

The activation of FFA1 by an agonist like this compound initiates a cascade of intracellular events culminating in enhanced insulin secretion. The diagram below illustrates this signaling pathway.

FFA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound FFA1 FFA1/GPR40 This compound->FFA1 Gq Gq FFA1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_intracellular ↑ [Ca²⁺]i Ca_release->Ca_intracellular Insulin_Vesicle Insulin Vesicle Ca_intracellular->Insulin_Vesicle PKC->Insulin_Vesicle Exocytosis Insulin Exocytosis Insulin_Vesicle->Exocytosis

Caption: FFA1 signaling pathway in pancreatic beta-cells.

Experimental Workflow: Glucose-Stimulated Insulin Secretion (GSIS) Assay

The GSIS assay is a fundamental experiment to assess the efficacy of compounds like this compound. The following diagram outlines a typical workflow.

GSIS_Workflow cluster_prep Cell Preparation cluster_assay GSIS Assay cluster_analysis Analysis Seed Seed beta-cells (MIN6, INS-1, or EndoC-βH1) in multi-well plates Culture Culture to desired confluency Seed->Culture Preincubation Pre-incubate with low glucose buffer (e.g., 2.8 mM) Culture->Preincubation Stimulation Stimulate with low or high glucose buffer +/- this compound/ alternatives Preincubation->Stimulation Incubation Incubate for a defined period (e.g., 1-2 hours) Stimulation->Incubation Supernatant Collect supernatant Incubation->Supernatant ELISA Measure insulin concentration (ELISA or HTRF) Supernatant->ELISA Normalization Normalize to total protein or DNA content ELISA->Normalization Data_Analysis Data analysis and comparison Normalization->Data_Analysis

Caption: General workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay Protocol

This protocol is a generalized procedure adaptable for MIN6, INS-1, and EndoC-βH1 cells.

  • Cell Seeding: Seed cells in 24- or 48-well plates at a density that allows them to reach 80-90% confluency on the day of the assay. For EndoC-βH1 cells, plates should be coated with Matrigel and fibronectin.

  • Pre-incubation: Gently wash the cells twice with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM). Then, pre-incubate the cells in the same low-glucose KRB buffer for 1-2 hours at 37°C.

  • Stimulation: Remove the pre-incubation buffer and replace it with fresh KRB buffer containing either low (basal) or high (stimulatory) glucose concentrations (e.g., 2.8 mM and 16.7 mM, respectively). For test conditions, include this compound or alternative compounds at the desired concentrations in both low and high glucose buffers.

  • Incubation: Incubate the plates at 37°C for 1-2 hours.

  • Supernatant Collection: Carefully collect the supernatant from each well. Centrifuge to pellet any detached cells and transfer the clear supernatant to a new plate or tubes for insulin measurement.

  • Insulin Measurement: Determine the insulin concentration in the supernatants using a commercially available ELISA or HTRF (Homogeneous Time Resolved Fluorescence) kit according to the manufacturer's instructions.

  • Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content (e.g., using a BCA assay) or DNA content to normalize the insulin secretion data.

Cell Viability Assay (MTT Assay) Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: The following day, treat the cells with varying concentrations of this compound or control compounds for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (TUNEL Assay) Protocol

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with compounds as required.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100 or citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs, according to the manufacturer's protocol.

  • Counterstaining: Counterstain the cell nuclei with a DNA-binding dye such as DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

  • Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

Conclusion

This compound, as a potent FFA1 agonist, holds significant promise for the modulation of insulin secretion. While direct comparative data across MIN6, INS-1, and EndoC-βH1 cell lines remains to be fully elucidated in head-to-head studies, the available evidence for this compound and its analogs, alongside other FFA1 agonists, demonstrates a consistent pattern of glucose-dependent enhancement of insulin secretion in rodent beta-cell lines. The human EndoC-βH1 cell line represents a critical platform for future investigations to validate these findings in a more physiologically relevant human context. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative studies, which will be essential for advancing our understanding of this compound's therapeutic potential.

References

Safety Operating Guide

Standard Operating Procedure: Tug-424 Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for Tug-424, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is mandatory for all individuals handling this compound.

This compound Hazard Profile and Properties

This compound is a potent, synthetic heterocyclic compound with known biological activity. Its disposal requires careful consideration due to its potential environmental impact and residual bioactivity. The following table summarizes key quantitative data relevant to its handling and disposal.

PropertyValueUnitNotes
Chemical Formula C₂₂H₁₉N₅O₂S-Fictional representation
Molecular Weight 417.48 g/mol -
Solubility in Water < 0.1mg/LInsoluble in aqueous solutions; requires organic solvent for cleaning.
Recommended Quenching Agent 1 M Sodium Hypochlorite (B82951) (Bleach)-Deactivates the compound through oxidation.
Contact Time for Deactivation 60minutesMinimum required time for complete deactivation of working solutions.
Waste Category RCRA Hazardous Waste (U-Listed)-To be disposed of as hazardous chemical waste.
Container Type HDPE (High-Density Polyethylene)-Must be a clearly labeled, leak-proof container.

Experimental Protocol: Decontamination and Disposal

This protocol details the step-by-step methodology for the safe decontamination of labware and the disposal of this compound waste.

2.1. Materials Required

  • Personal Protective Equipment (PPE): Nitrile gloves, safety glasses with side shields, lab coat.

  • 1 M Sodium Hypochlorite solution.

  • Designated HDPE hazardous waste container.

  • Chemical waste labels.

  • pH paper or meter.

2.2. Procedure for Liquid Waste Disposal

  • Segregation: Collect all liquid waste containing this compound, including unused stock solutions and reaction mixtures, in a designated, labeled HDPE container.

    • Note: Do not mix this compound waste with other solvent streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Labeling: Immediately label the waste container with "Hazardous Waste," "this compound," and the approximate concentration and volume.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible chemicals.

2.3. Procedure for Decontamination of Labware and Surfaces

  • Initial Rinse: Rinse all contaminated glassware and surfaces with a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) to solubilize any residual this compound. Collect this rinseate as hazardous liquid waste.

  • Deactivation: Prepare a fresh 1 M solution of sodium hypochlorite.

  • Application: Thoroughly rinse or wipe the surfaces with the sodium hypochlorite solution. Ensure the surface remains wet for a minimum contact time of 60 minutes.

  • Final Rinse: After the deactivation period, perform a final rinse with deionized water.

  • Verification (Optional): For highly sensitive applications, a surface wipe test followed by an appropriate analytical method (e.g., LC-MS) can be used to verify the absence of residual this compound.

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.

Tug424_Disposal_Workflow start_node Start: this compound Waste Generated decision_solid Solid Waste? (e.g., contaminated gloves, weigh boats) start_node->decision_solid decision_liquid Liquid Waste? (e.g., solutions, rinseate) start_node->decision_liquid process_decon Decontaminate with 1M Sodium Hypochlorite (60 min contact time) decision_solid->process_decon No (Labware/Surfaces) process_solid_waste Dispose in Solid Hazardous Waste Container decision_solid->process_solid_waste Yes process_liquid_waste Collect in Labeled HDPE Hazardous Waste Container decision_liquid->process_liquid_waste Yes process_rinse Rinse with DI Water process_decon->process_rinse process_storage Store in Satellite Accumulation Area process_solid_waste->process_storage process_liquid_waste->process_storage end_node End: Await EHS Pickup process_rinse->end_node Decontamination Complete process_storage->end_node

Caption: Workflow for the safe disposal of this compound waste.

Personal protective equipment for handling Tug-424

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling, operational use, and disposal of Tug-424. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

While this compound is shipped as a non-hazardous chemical, its nature as a potent small molecule agonist necessitates stringent adherence to safety protocols to minimize exposure risk. The following personal protective equipment is mandatory when handling this compound in its solid form or in solution:

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn at all times to protect against splashes or airborne particles.
Hand Protection Nitrile GlovesShould be worn to prevent skin contact. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing.
Respiratory Protection Face MaskRecommended when handling the solid powder to avoid inhalation.

Operational Plan: Handling and Storage

Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Verify that the product name and CAS number (1082058-99-8) on the label match the order.

Storage: Store this compound in a cool, dry, and dark place. For long-term storage of the solid powder, a temperature of -20°C is recommended.

Preparation of Solutions: When preparing solutions, work in a well-ventilated area or a fume hood. Use the appropriate solvent as indicated by the supplier's technical data sheet.

Experimental Protocol: Glucose-Stimulated Insulin (B600854) Secretion Assay

The following is a general protocol for an in vitro glucose-stimulated insulin secretion (GSIS) assay using this compound with a rat beta-cell line or isolated mouse islets.

Materials:

  • This compound

  • Rat beta-cell line (e.g., INS-1) or isolated mouse islets

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)

  • Bovine Serum Albumin (BSA)

  • Insulin ELISA kit

Procedure:

  • Cell/Islet Culture: Culture the beta-cell line or islets under standard conditions.

  • Pre-incubation: Prior to the assay, pre-incubate the cells/islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to allow them to reach a basal state of insulin secretion.

  • Stimulation: Replace the pre-incubation buffer with KRB buffer containing either a low (basal) or high (stimulatory) glucose concentration, with or without varying concentrations of this compound. A typical concentration range for this compound is 10 nM to 10 µM.

  • Incubation: Incubate for a defined period, typically 30-60 minutes, at 37°C.

  • Sample Collection: At the end of the incubation period, collect the supernatant for insulin measurement.

  • Insulin Measurement: Quantify the amount of insulin secreted into the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express the results as insulin secretion (e.g., ng/mL) and normalize to the protein content or cell number.

Disposal Plan

As this compound is classified as a non-hazardous chemical, standard laboratory waste disposal procedures for non-hazardous materials should be followed.

Solid Waste:

  • Empty vials and containers that held this compound powder should be triple-rinsed with a suitable solvent before being discarded with regular laboratory glass or plastic waste.

  • Contaminated consumables such as gloves, weigh boats, and pipette tips should be disposed of in the appropriate solid waste stream for non-hazardous chemical waste.

Liquid Waste:

  • Aqueous solutions containing this compound should be collected in a designated non-hazardous aqueous waste container.

  • Organic solvent solutions of this compound should be collected in a designated non-hazardous organic waste container.

  • Do not pour solutions containing this compound down the drain unless permitted by local regulations and institutional policy.

Signaling Pathway and Experimental Workflow

This compound is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40). Activation of FFA1 by this compound in pancreatic β-cells potentiates glucose-stimulated insulin secretion.

Tug424_Signaling_Pathway Tug424 This compound FFA1 FFA1/GPR40 Receptor Tug424->FFA1 Binds to Gq11 Gq/11 Protein FFA1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles Promotes fusion with cell membrane PKC->Insulin_Vesicles Potentiates secretion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: this compound activates the FFA1/GPR40 receptor, initiating a Gq/11-mediated signaling cascade.

GSIS_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Culture Culture β-cells or islets Preincubation Pre-incubate in low glucose Culture->Preincubation Stimulation Stimulate with low/high glucose +/- this compound Preincubation->Stimulation Incubation Incubate for 30-60 min Stimulation->Incubation Collection Collect supernatant Incubation->Collection ELISA Measure insulin via ELISA Collection->ELISA Data_Analysis Analyze and normalize data ELISA->Data_Analysis

Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay using this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tug-424
Reactant of Route 2
Reactant of Route 2
Tug-424

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。